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GSK2593074A

Cat. No.: B3002131
M. Wt: 465.6 g/mol
InChI Key: LIGGMBSSOOVGAE-UHFFFAOYSA-N
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Description

GSK2593074A is a useful research compound. Its molecular formula is C27H23N5OS and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H23N5OS B3002131 GSK2593074A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGMBSSOOVGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK2593074A: A Dual Inhibitor of RIPK1 and RIPK3 for the Modulation of Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of the necroptotic cell death pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its therapeutic potential in inflammatory diseases, particularly in the context of abdominal aortic aneurysm.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C27H23N5OS.[1][2][3][4][5] Its structure is characterized by a thieno[3,2-c]pyridine core linked to an indoline and a phenyl group.

Chemical Structure:

this compound Chemical Structure

Figure 1: Chemical Structure of this compound.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C27H23N5OS[1][2][3][5]
Molecular Weight 465.57 g/mol [1][2][5]
CAS Number 1337531-06-2[1][3][4]
IUPAC Name 1-(5-(4-amino-7-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-c]pyridin-3-yl)indolin-1-yl)-2-phenylethan-1-one[4]
SMILES CN1N=CC(C2=CN=C(N)C3=C2SC=C3C4=CC5=C(N(C(CC6=CC=CC=C6)=O)CC5)C=C4)=C1[4][5]
Appearance Light yellow to khaki solid[5]
Solubility DMSO: 41.67 mg/mL (89.50 mM)[2]

Mechanism of Action and Signaling Pathway

This compound functions as a dual inhibitor of RIPK1 and RIPK3, two serine/threonine kinases that are central to the execution of necroptosis, a form of programmed cell death.[1][6] Necroptosis is implicated in the pathophysiology of various inflammatory diseases.

This compound directly binds to the ATP-binding pocket of both RIPK1 and RIPK3, functioning as a type II kinase inhibitor that stabilizes the inactive "DFG-out" conformation of the kinases.[7] This inhibition prevents the autophosphorylation and activation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. The formation of the functional RIPK1-RIPK3 complex, known as the necrosome, is thereby blocked.[7] Downstream, the phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis, is inhibited, preventing its oligomerization and translocation to the plasma membrane, which would otherwise lead to membrane rupture and cell death.

Signaling Pathway Diagram:

Necroptosis_Pathway Necroptosis Signaling Pathway and Inhibition by this compound cluster_necrosome Necrosome Formation TNFR TNFR1 TRADD TRADD TNFR->TRADD recruits TNFa TNFα TNFa->TNFR binds RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates Casp8 Caspase-8 Casp8->RIPK1 inhibits Casp8->RIPK3 inhibits MLKL MLKL RIPK3->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis GSK This compound GSK->RIPK1 inhibits GSK->RIPK3 inhibits zVAD zVAD-FMK (Caspase Inhibitor) zVAD->Casp8 inhibits

Caption: Inhibition of the necroptosis pathway by this compound.

Biological Activity

This compound exhibits high potency in inhibiting necroptosis in various cell types. It has been shown to be effective in both human and murine cells.

In Vitro Activity:

ParameterCell LineValueReference
RIPK1 Binding Affinity (Kd) Recombinant Human130 nM[1][3]
RIPK3 Binding Affinity (Kd) Recombinant Human12 nM[1][3]
Necroptosis Inhibition (IC50) MOVAS (mouse smooth muscle)~3 nM[2][6]
Necroptosis Inhibition (IC50) L929 (mouse fibrosarcoma)~3 nM[2][6]
Necroptosis Inhibition (IC50) BMDM (mouse bone marrow-derived macrophages)~3 nM[6][7]
Necroptosis Inhibition (IC50) HT29 (human colon epithelial)~3 nM[6][7]

In Vivo Activity:

In mouse models of abdominal aortic aneurysm (AAA), daily intraperitoneal administration of this compound significantly attenuated the progression of the disease.[1][8] Treatment with this compound resulted in reduced aortic expansion, diminished cell death, and decreased macrophage infiltration in the aortic tissue.[6][8]

Animal ModelDosageEffectReference
Calcium Phosphate-induced AAA (mice)0.93 mg/kg/day, i.p.Attenuated aortic expansion[2][6]
Angiotensin II-induced AAA (mice)0.93 mg/kg/day, i.p.Reduced aortic dilatation and AAA incidence[2][6]
Established AAA (mice)4.65 mg/kg/day, i.p.Significantly reduced progression of aortic diameter[1][9]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the kinase (recombinant human RIPK1 or RIPK3) and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor).

    • Prepare a serial dilution of this compound in DMSO, followed by a dilution in kinase buffer to achieve a 3X final concentration.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the this compound dilution.

    • Add 5 µL of the kinase/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.

Cell Viability Assay for Necroptosis Inhibition

This assay measures the ability of this compound to protect cells from induced necroptosis.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., MOVAS, L929) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 100 nM) for 30 minutes.

  • Induction of Necroptosis:

    • Induce necroptosis by adding TNFα (e.g., 30 ng/mL for MOVAS, 20 ng/mL for L929) and a pan-caspase inhibitor such as zVAD-FMK (e.g., 60 µM for MOVAS, 40 µM for L929).[9]

  • Incubation:

    • Incubate the cells for a defined period (e.g., 6 hours for MOVAS, 3 hours for L929).[2]

  • Measurement of Cell Viability:

    • Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.

  • Data Analysis:

    • Normalize the luminescence data to untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation for RIPK1-RIPK3 Interaction

This technique is used to demonstrate that this compound inhibits the formation of the RIPK1-RIPK3 complex.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., MOVAS) with necroptotic stimuli in the presence or absence of this compound.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against either RIPK1 or RIPK3 overnight at 4°C.

    • Add protein A/G-agarose beads to precipitate the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against both RIPK1 and RIPK3, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

In Vivo Abdominal Aortic Aneurysm (AAA) Model

This protocol describes the evaluation of this compound in a mouse model of established AAA.[1][8]

Methodology:

  • Induction of AAA:

    • Induce AAA in C57BL/6J mice using the calcium phosphate model.

  • Treatment:

    • Seven days after aneurysm induction, begin daily intraperitoneal (i.p.) injections of this compound (4.65 mg/kg/day) or a vehicle control (e.g., DMSO).[1][9]

  • Monitoring of Aneurysm Growth:

    • Monitor the aortic diameter weekly using ultrasound imaging.

  • Endpoint Analysis:

    • After 28 days of treatment, euthanize the mice and harvest the aortas.

    • Measure the final aortic diameter.

    • Perform histological analysis (e.g., H&E staining, elastin staining) and immunohistochemistry for markers of inflammation (e.g., F4/80 for macrophages) and smooth muscle cell content.[1]

Experimental Workflow Diagram:

Experimental_Workflow In Vivo Efficacy Study of this compound in a Mouse AAA Model Induction AAA Induction (Calcium Phosphate Model) Day7 Day 7: Start Treatment Induction->Day7 Treatment_GSK This compound (4.65 mg/kg/day, i.p.) Day7->Treatment_GSK Treatment_Vehicle Vehicle Control (DMSO, i.p.) Day7->Treatment_Vehicle Monitoring Weekly Ultrasound Monitoring Treatment_GSK->Monitoring Treatment_Vehicle->Monitoring Day28 Day 28: Endpoint Monitoring->Day28 Analysis Aorta Harvest & Analysis (Histology, IHC) Day28->Analysis

Caption: Workflow for the in vivo evaluation of this compound.

Conclusion

This compound is a valuable research tool for studying the role of necroptosis in health and disease. Its high potency and dual specificity for RIPK1 and RIPK3 make it a superior probe compared to inhibitors with single targets. The demonstrated efficacy in preclinical models of abdominal aortic aneurysm suggests that targeting necroptosis with dual RIPK1/RIPK3 inhibitors like this compound could be a promising therapeutic strategy for inflammatory diseases characterized by excessive cell death. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

An In-Depth Technical Guide to GSK2593074A (CAS 1337531-06-2): A Dual RIPK1/RIPK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting necroptosis.

Core Compound Information

This compound, also known as GSK'074, is a small molecule inhibitor that has demonstrated significant efficacy in blocking necroptotic cell death. Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of a range of inflammatory and degenerative diseases. By targeting both RIPK1 and RIPK3, key kinases in the necroptosis signaling cascade, this compound offers a powerful tool for investigating the role of this cell death pathway in various disease models.

Chemical Properties
PropertyValue
CAS Number 1337531-06-2
Molecular Formula C27H23N5OS
Molecular Weight 465.575 g/mol
Synonyms GSK'074, GSK-2593074A

Mechanism of Action

This compound functions as a dual inhibitor of RIPK1 and RIPK3, two serine/threonine kinases that are central to the execution of the necroptosis pathway. Upon activation by stimuli such as tumor necrosis factor (TNF), RIPK1 and RIPK3 are recruited to form a multiprotein complex known as the necrosome. Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death. This compound directly binds to the kinase domains of both RIPK1 and RIPK3, thereby preventing their phosphorylation and activation, and ultimately blocking the downstream events of necroptosis.[1][2]

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1 cIAP1 TRAF2->cIAP1 RIPK1 RIPK1 cIAP1->RIPK1 Ubiquitination Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL MLKL (p) Phosphorylated MLKL Necrosome->MLKL Phosphorylation Cell Death Necroptotic Cell Death MLKL (p)->Cell Death This compound This compound This compound->RIPK1 Inhibition This compound->RIPK3 Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.

Table 1: In Vitro Efficacy
ParameterCell LineStimulusValueReference
IC50 MOVASTNF-α + zVAD~3 nM[3]
IC50 L929TNF-α + zVAD~3 nM[3]
IC50 BMDMVarious~3 nM[3]
IC50 HT29Various~3 nM[3]
Kd (RIPK1) --130 nM[4]
Kd (RIPK3) --12 nM[4]
Table 2: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm
ParameterTreatment GroupValueP-valueReference
Aortic Dilatation (%) DMSO85.39 ± 15.76<0.05[3]
This compound36.28 ± 5.76[3]
Abdominal Aortic Aneurysm Incidence (%) DMSO83.3<0.05[3]
This compound16.7[3]
Aortic Expansion (%) DMSO66.06 ± 9.17<0.05[3]
This compound27.36 ± 8.25[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound. Disclaimer: The following protocols are based on published literature and may require optimization for specific experimental conditions.

In Vitro Necroptosis Induction and Inhibition Assay

This protocol describes a general method for inducing necroptosis in cell culture and assessing the inhibitory effect of this compound.

Materials:

  • Cell lines (e.g., MOVAS, L929)

  • Cell culture medium and supplements

  • TNF-α

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)

  • Plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induce necroptosis by adding TNF-α (e.g., 30 ng/mL) and zVAD-fmk (e.g., 60 µM) to the wells.

  • Include appropriate controls: untreated cells, cells treated with TNF-α/zVAD-fmk alone, and cells treated with this compound alone.

  • Incubate the plate for a predetermined time (e.g., 3-6 hours).

  • Assess cell viability using a chosen method. For example, for flow cytometry, cells can be stained with 7-AAD to identify necrotic cells.[5]

  • Calculate the IC50 value of this compound by plotting the percentage of cell viability against the log concentration of the inhibitor.

cluster_workflow In Vitro Necroptosis Inhibition Workflow A Seed Cells in 96-well Plate B Pre-treat with this compound A->B C Induce Necroptosis (TNF-α + zVAD) B->C D Incubate C->D E Assess Cell Viability (e.g., Flow Cytometry) D->E F Calculate IC50 E->F

Caption: Workflow for in vitro necroptosis inhibition assay.

Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction

This protocol outlines the steps to investigate the effect of this compound on the formation of the RIPK1-RIPK3 complex.

Materials:

  • Mouse aortic smooth muscle cells

  • Lysis buffer (e.g., Pierce IP Lysis Buffer)

  • Anti-RIPK3 antibody and isotype control

  • Magnetic beads (e.g., SureBeads)

  • Wash buffer (e.g., PBST)

  • Elution buffer

  • SDS-PAGE gels and Western blot reagents

  • Anti-RIPK1 antibody

Procedure:

  • Treat mouse aortic smooth muscle cells with TNF-α (30 ng/ml) and zVAD (60 µM) in the presence or absence of this compound.

  • Lyse the cells and collect the supernatant.

  • Incubate the cell lysate with an anti-RIPK3 antibody or an isotype control antibody.

  • Add magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads several times to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with an anti-RIPK1 antibody to detect the co-immunoprecipitated RIPK1.[5]

In Vivo Abdominal Aortic Aneurysm (AAA) Model

This protocol describes the induction of AAA in mice and the assessment of the therapeutic effect of this compound.

Animal Model:

  • Apolipoprotein E-deficient (Apoe-/-) mice are commonly used.[3]

Procedure:

  • Induce AAA in mice, for example, through the calcium phosphate model.[6] This involves surgically exposing the abdominal aorta and applying a solution of calcium chloride.

  • Administer this compound (e.g., 0.93 mg/kg/day) or a vehicle control (e.g., DMSO) via intraperitoneal (i.p.) injection.[3]

  • Treatment can be initiated either before or after the induction of AAA, depending on the study design (preventive or therapeutic).

  • Monitor the development and progression of AAA over a period of several weeks (e.g., 14 or 28 days) using ultrasound imaging.

  • At the end of the study, sacrifice the animals and harvest the aortas for histological and immunohistochemical analysis.

  • Measure aortic diameter and assess parameters such as inflammation, elastin degradation, and smooth muscle cell content.[6]

cluster_workflow In Vivo AAA Model Workflow A Induce AAA in Mice (e.g., Calcium Phosphate) B Administer this compound or Vehicle Control (i.p.) A->B C Monitor AAA Progression (Ultrasound) B->C D Harvest Aortas C->D E Histological and Immunohistochemical Analysis D->E F Assess Therapeutic Efficacy E->F

Caption: Workflow for the in vivo abdominal aortic aneurysm model.

Conclusion

This compound is a valuable research tool for studying the role of necroptosis in health and disease. Its potent dual inhibitory activity against RIPK1 and RIPK3 provides a specific means to dissect the molecular mechanisms of this cell death pathway. The data summarized in this guide highlight its efficacy in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for diseases driven by necroptosis-mediated inflammation and tissue damage. Further research is warranted to fully elucidate its therapeutic applications.

References

GSK2593074A (GSK'074): A Technical Guide to a Dual RIPK1/RIPK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). These kinases are central mediators of necroptosis, a form of regulated cell death implicated in the pathophysiology of numerous inflammatory and degenerative diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visualization of the signaling pathway it modulates.

Core Properties and Mechanism of Action

This compound is a necroptosis inhibitor that exerts its function by dually targeting the kinase activity of both RIPK1 and RIPK3.[1][2][3] By binding to the ATP-binding pockets of these kinases, this compound prevents their autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascade that leads to necroptotic cell death.[2][3] This dual inhibition is a distinguishing feature of this compound, setting it apart from inhibitors that target either RIPK1 or RIPK3 individually.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on various in vitro and cellular assays.

Table 1: In Vitro Biochemical Activity

ParameterTargetValueAssay Method
IC50RIPK1 Kinase ActivityNot explicitly quantified, but 20 nM GSK'074 showed equivalent inhibition to 1 µM Nec-1s[4]In Vitro Kinase Assay (ADP-Glo)
IC50RIPK3 Kinase ActivityNot explicitly quantified, but showed significant inhibition[4]In Vitro Kinase Assay (ADP-Glo)
KdRecombinant Human RIPK1 (kinase domain)12 nM[4]Competitive Binding Assay
KdRecombinant Human RIPK3 (kinase domain)130 nM[4]Competitive Binding Assay

Table 2: Cellular Activity

ParameterCell LineValueAssay Method
IC50 (Necroptosis Inhibition)Mouse Smooth Muscle Cells (MOVAS)~3 nMCell Viability Assay
IC50 (Necroptosis Inhibition)Mouse Fibroblasts (L929)~3 nMCell Viability Assay
IC50 (Necroptosis Inhibition)Bone Marrow-Derived Macrophages (BMDM)~3 nMCell Viability Assay
IC50 (Necroptosis Inhibition)Human Colon Epithelial Cells (HT29)~3 nMCell Viability Assay

Table 3: In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

ParameterTreatment GroupValue
Aneurysmal Expansion (%)DMSO (Control)157.2 ± 32.0
GSK'074 (4.65 mg/kg/day)83.2 ± 13.1

Signaling Pathway

The following diagram illustrates the TNF-α induced necroptosis pathway and the points of inhibition by this compound.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Cell Survival) ComplexI->NFkB ComplexIIa Complex IIa (TRADD, FADD, Pro-caspase-8, RIPK1) ComplexI->ComplexIIa Caspase8 Caspase-8 Activation ComplexIIa->Caspase8 ComplexIIb Necrosome (RIPK1, RIPK3) ComplexIIa->ComplexIIb Caspase-8 inhibition Apoptosis Apoptosis Caspase8->Apoptosis zVAD z-VAD-fmk (Caspase Inhibitor) zVAD->Caspase8 pRIPK1 p-RIPK1 ComplexIIb->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 pRIPK1->pRIPK3 Phosphorylation MLKL MLKL pRIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption (Necroptosis) pMLKL->Membrane GSK074 GSK'074 GSK074->pRIPK1 GSK074->pRIPK3

Caption: TNF-α induced necroptosis pathway and inhibition by GSK'074.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and published methodologies.[3][4][5]

1. Reagents:

  • 5x Kinase Assay Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 5 mM DTT.
  • 1x Kinase Assay Buffer: Dilute 5x buffer with sterile distilled water.
  • ATP Solution: 500 µM in sterile distilled water.
  • Substrate: Myelin Basic Protein (MBP) at 1 mg/mL.
  • Recombinant Enzymes: Human RIPK1 (amino acids 1-327) and human RIPK3.
  • This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in 1x Kinase Assay Buffer (final DMSO concentration ≤ 1%).
  • ADP-Glo™ Kinase Assay Reagents (Promega).

2. Procedure:

  • Prepare a master mix of 1x Kinase Assay Buffer, ATP, and MBP substrate.
  • Add 12.5 µL of the master mix to each well of a 96-well plate.
  • Add 2.5 µL of diluted this compound or vehicle control (for positive and negative controls) to the appropriate wells.
  • Add 10 µL of 1x Kinase Assay Buffer to the "blank" wells.
  • Dilute the kinase enzyme (RIPK1 or RIPK3) to the desired concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.
  • Initiate the reaction by adding 10 µL of the diluted enzyme to the wells (except the "blank" wells).
  • Incubate the plate at 30°C for 50 minutes.
  • Stop the reaction and detect ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.
  • Measure luminescence using a microplate reader.
  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction

This protocol is a generalized procedure based on standard Co-IP methodologies.[6][7]

1. Reagents:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail.
  • Wash Buffer: Cell Lysis Buffer with a lower concentration of Triton X-100 (e.g., 0.1%).
  • Antibodies: Anti-RIPK3 antibody for immunoprecipitation, anti-RIPK1 antibody for western blotting, and appropriate IgG isotype control.
  • Protein A/G magnetic beads.

2. Cell Lysis:

  • Culture cells (e.g., L929) to the desired confluency and treat with necroptosis-inducing stimuli (e.g., TNF-α + z-VAD-fmk) in the presence or absence of this compound.
  • Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant (cell lysate).

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
  • Incubate the pre-cleared lysate with the anti-RIPK3 antibody or IgG control overnight at 4°C with gentle rotation.
  • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
  • Wash the beads 3-5 times with ice-cold Wash Buffer.

4. Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and probe with the anti-RIPK1 antibody.
  • Detect the protein bands using an appropriate secondary antibody and chemiluminescence substrate.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Start: Cell Culture and Treatment Lysis Cell Lysis Start->Lysis Preclear Pre-clearing with Beads Lysis->Preclear IP Immunoprecipitation with anti-RIPK3 Ab Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE and Western Blot Elution->SDS_PAGE Detection Detection with anti-RIPK1 Ab SDS_PAGE->Detection

Caption: Workflow for Co-Immunoprecipitation of RIPK1-RIPK3 complex.

Calcium Chloride (CaCl2)-Induced Abdominal Aortic Aneurysm (AAA) Mouse Model

This protocol is a summary of established methods for inducing AAA in mice.[1][2][8][9][10]

1. Animals:

  • C57BL/6J mice are commonly used.

2. Surgical Procedure:

  • Anesthetize the mouse using an approved protocol.
  • Make a midline abdominal incision to expose the abdominal aorta.
  • Carefully dissect the infrarenal aorta from the vena cava.
  • Place a small piece of gauze soaked in 0.5 M CaCl2 solution around the aorta for 15 minutes.
  • Remove the gauze and, in some modified protocols, apply a gauze soaked in phosphate-buffered saline (PBS) for 5 minutes.
  • Close the abdominal incision in layers.

3. Treatment and Monitoring:

  • Administer this compound (e.g., 4.65 mg/kg/day, intraperitoneally) or vehicle control daily.[1]
  • Monitor the aortic diameter weekly using high-resolution ultrasound.
  • At the end of the study period (e.g., 28 days), euthanize the mice and harvest the aortas for histological and immunohistochemical analysis.

Conclusion

This compound (GSK'074) is a valuable research tool for investigating the role of necroptosis in health and disease. Its dual inhibitory activity against RIPK1 and RIPK3 provides a potent means to block this cell death pathway. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and in the broader field of necroptosis research.

References

The Dual RIPK1/RIPK3 Inhibitor GSK2593074A: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2593074A, also known as GSK'074, is a potent small molecule inhibitor that has garnered significant interest for its role in modulating programmed cell death, specifically necroptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and in vivo efficacy. The information presented herein is a synthesis of key preclinical studies, intended to serve as a resource for researchers in the fields of cell death, inflammation, and drug discovery.

Core Mechanism of Action: Dual Inhibition of RIPK1 and RIPK3

This compound functions as a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), two key serine/threonine kinases that are essential mediators of the necroptosis signaling cascade.[1][2][3] By binding to the kinase domains of both RIPK1 and RIPK3, this compound effectively blocks their catalytic activity.[3] This inhibition prevents the downstream phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the executioner protein in the necroptosis pathway.[4] Consequently, the oligomerization and translocation of MLKL to the plasma membrane, which leads to membrane rupture and lytic cell death, is prevented.

Signaling Pathway

Necroptosis_Pathway cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Execution Death Receptors (e.g., TNFR1) Death Receptors (e.g., TNFR1) Complex I Complex I Death Receptors (e.g., TNFR1)->Complex I Ligand Binding RIPK1 RIPK1 Complex I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL Oligomerization MLKL Oligomerization MLKL->MLKL Oligomerization Membrane Translocation Membrane Translocation MLKL Oligomerization->Membrane Translocation Necroptosis Necroptosis Membrane Translocation->Necroptosis This compound This compound This compound->RIPK1 This compound->RIPK3

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.

In Vitro Activity
ParameterTarget/Cell LineValueReference
IC50 Necroptosis Inhibition (various cell lines)~3 nM[1][3]
Kd Recombinant Human RIPK112 nM[4]
Kd Recombinant Human RIPK3130 nM[4]
In Vivo Efficacy in Mouse Models of Abdominal Aortic Aneurysm (AAA)
Animal ModelTreatment Dose (this compound)OutcomeReference
Calcium Phosphate-Induced AAA 0.93 mg/kg/day (i.p.)Significantly attenuated aortic expansion (27.36 ± 8.25% vs 66.06 ± 9.17% in DMSO group)[3]
Angiotensin II-Induced AAA in ApoE-/- mice 0.93 mg/kg/day (i.p.)Significantly alleviated aneurysm formation (36.28 ± 5.76% vs 85.39 ± 15.76% in DMSO group)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from standard ADP-Glo™ Kinase Assay protocols and specifics from the this compound literature.

Objective: To determine the inhibitory activity of this compound on RIPK1 and RIPK3 kinase activity.

Materials:

  • Recombinant human RIPK1 (kinase domain) and RIPK3

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a multiwell plate, add the kinase (RIPK1 or RIPK3) and the substrate.

  • Add the this compound dilutions or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition based on the vehicle control and plot against the this compound concentration to determine the IC50.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection Kinase (RIPK1/RIPK3) Kinase (RIPK1/RIPK3) This compound This compound ATP ATP Kinase Kinase Add this compound Add this compound Kinase->Add this compound Initiate with ATP Initiate with ATP Add this compound->Initiate with ATP Incubate (RT, 60 min) Incubate (RT, 60 min) Initiate with ATP->Incubate (RT, 60 min) Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate (RT, 60 min)->Add ADP-Glo Reagent Incubate (RT, 40 min) Incubate (RT, 40 min) Add ADP-Glo Reagent->Incubate (RT, 40 min) Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate (RT, 40 min)->Add Kinase Detection Reagent Incubate (RT, 30-60 min) Incubate (RT, 30-60 min) Add Kinase Detection Reagent->Incubate (RT, 30-60 min) Measure Luminescence Measure Luminescence Incubate (RT, 30-60 min)->Measure Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability Assay (CellTiter-Glo® Assay)

This protocol is based on standard CellTiter-Glo® protocols and details from studies on this compound.

Objective: To measure the protective effect of this compound against necroptosis in cultured cells.

Materials:

  • Cell lines (e.g., MOVAS, L929, HT-29)

  • Cell culture medium

  • This compound

  • Necroptosis-inducing stimuli (e.g., TNFα and z-VAD-FMK)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Induce necroptosis by adding TNFα and z-VAD-FMK to the appropriate wells.

  • Incubate for a duration sufficient to induce cell death in the control group (e.g., 3-6 hours).[1]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability relative to the untreated control and determine the IC50 of this compound.

In Vivo Abdominal Aortic Aneurysm (AAA) Models

1. Calcium Phosphate-Induced AAA Model

Objective: To evaluate the efficacy of this compound in preventing the formation of AAA induced by calcium phosphate.

Animals: Male C57BL/6J mice.

Procedure:

  • Anesthetize the mice and perform a midline laparotomy to expose the infrarenal aorta.

  • Apply a 0.5 M CaCl2 solution to the adventitia of the aorta for 15 minutes.

  • Rinse the aorta with saline and close the incision.

  • Administer this compound (e.g., 0.93 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 14 or 28 days).[1]

  • Monitor the aortic diameter using high-frequency ultrasound at specified time points.

  • At the end of the study, euthanize the mice and harvest the aortas for histological analysis (e.g., H&E, Verhoeff-van Gieson staining for elastin) and immunohistochemistry (e.g., for markers of inflammation and cell death).

2. Angiotensin II-Induced AAA Model

Objective: To assess the therapeutic potential of this compound in a model of AAA driven by angiotensin II infusion.

Animals: Apolipoprotein E-deficient (ApoE-/-) mice.

Procedure:

  • Implant osmotic mini-pumps subcutaneously, filled with angiotensin II (e.g., 1000 ng/kg/min) or saline as a control.

  • Administer this compound (e.g., 0.93 mg/kg/day) or vehicle via i.p. injection daily for the study duration (e.g., 28 days).[1]

  • Monitor the aortic diameter via ultrasound.

  • At the study endpoint, harvest the aortas for morphometric and histological analysis as described for the calcium phosphate model.

Conclusion

This compound is a potent dual inhibitor of RIPK1 and RIPK3, the core kinases of the necroptotic cell death pathway. Through its targeted inhibition, it effectively blocks necroptosis in various cell types and demonstrates significant therapeutic potential in preclinical models of diseases where necroptosis is implicated, such as abdominal aortic aneurysm. The detailed mechanisms and protocols provided in this guide offer a foundational understanding for further research and development of this compound and other inhibitors of necroptosis.

References

GSK2593074A: A Dual Inhibitor of RIP1 and RIP3 Kinases for the Control of Necroptosis and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, ischemic injury, and neurodegeneration. This cell death program is orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). The kinase activities of both RIPK1 and RIPK3 are essential for the execution of necroptosis, making them attractive therapeutic targets. GSK2593074A (also known as GSK'074) has been identified as a potent dual inhibitor of both RIPK1 and RIPK3, offering a promising strategy to counteract necroptotic cell death and its inflammatory consequences. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase domains of both RIPK1 and RIPK3.[1] Biochemical analyses have confirmed that this compound directly binds to both kinases, thereby preventing their activation and downstream signaling. It is classified as a type II kinase inhibitor, which typically binds to the "DFG-out" inactive conformation of the kinase, locking it in a state that is unable to bind ATP and phosphorylate its substrates.[2] This dual inhibitory action effectively blocks the formation of the necrosome, a key signaling complex in the necroptosis pathway, and consequently inhibits necroptotic cell death.

Quantitative Data

The potency and efficacy of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

ParameterTarget/AssayValueCell Lines/ConditionsReference
IC50 Necroptosis Inhibition~3 nMMouse Smooth Muscle Cells (MOVAS), Mouse Fibroblasts (L929), Bone Marrow-Derived Macrophages (BMDM), Human Colon Epithelial Cells (HT-29)[3][4]
Kd RIPK1 Binding12 nMIn vitro competitive binding assay[1]
Kd RIPK3 Binding130 nMIn vitro competitive binding assay[1]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Abdominal Aortic Aneurysm (AAA)

Animal ModelTreatment Dose & RegimenKey FindingsReference
Calcium Phosphate-Induced AAA 0.93 mg/kg/day, daily i.p. injectionAortic expansion: 27.36 ± 8.25% (GSK'074) vs 66.06 ± 9.17% (DMSO), P < 0.05[4]
Angiotensin II-Induced AAA 0.93 mg/kg/day, daily i.p. injectionAortic dilatation: 36.28 ± 5.76% (GSK'074) vs 85.39 ± 15.76% (DMSO), P < 0.05. AAA incidence: 16.7% (GSK'074) vs 83.3% (DMSO)[3][4]
Existing AAA (Calcium Phosphate Model) 4.65 mg/kg/day, daily i.p. injection starting 7 days after inductionProgression in aortic diameter: 83.2% ± 13.1% (GSK'074) vs 157.2% ± 32.0% (DMSO), P < 0.01

Table 3: Kinase Selectivity Profile of this compound

Assay PlatformNumber of Kinases ScreenedSelectivity Score (S10 at 100 nM)*Key Off-Targets (at 100 nM)Reference
DiscoveRx KINOMEscan™468 (403 non-mutant)0.02 (8 kinases with >90% inhibition)RIPK1, TNK2, GAK, MAP4K1, STK35, ACVR1, MAP4K3, MAP4K5[1]

*Selectivity Score (S10) is the fraction of kinases with >90% inhibition at a given concentration.

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's function and evaluation, the following diagrams have been generated using the Graphviz DOT language.

Necroptosis_Signaling_Pathway Necroptosis Signaling Pathway and Inhibition by this compound TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits RIPK1 RIPK1 ComplexI->RIPK1 Activates Casp8 Caspase-8 ComplexI->Casp8 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (Oligomerization) Necrosome->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis GSK074 This compound GSK074->RIPK1 Inhibits GSK074->RIPK3 Inhibits Casp8->RIPK1 Cleaves & Inhibits Necroptosis Apoptosis Apoptosis Casp8->Apoptosis

Caption: Necroptosis pathway initiated by TNFα, showing the points of inhibition by this compound.

Inhibitor_Screening_Workflow Workflow for the Identification of this compound Library Kinase Inhibitor Library (1141 compounds) PrimaryScreen Primary Screen: Necroptosis Inhibition in Mouse SMCs Library->PrimaryScreen Potency Selection Criterion 1: More potent than Nec-1s PrimaryScreen->Potency Cytotoxicity Selection Criterion 2: Minimum cytotoxicity at 1 µM Potency->Cytotoxicity Docking Selection Criterion 3: Low predicted docking energy to RIPK3 Cytotoxicity->Docking Hits Hit Compounds Docking->Hits GSK074 This compound (Lead Compound) Hits->GSK074 Biochemical Biochemical Assays (Kinase Activity, Binding) GSK074->Biochemical Cellular Cell-Based Assays (IC50 in multiple cell lines) GSK074->Cellular InVivo In Vivo Models (AAA mouse models) GSK074->InVivo

Caption: Experimental workflow for the screening and identification of this compound.

Dual_Inhibition_Logic Logical Relationship of this compound Dual Inhibition GSK074 This compound RIPK1 RIPK1 Kinase Activity GSK074->RIPK1 Inhibits RIPK3 RIPK3 Kinase Activity GSK074->RIPK3 Inhibits Necrosome Necrosome Formation RIPK1->Necrosome Required for RIPK3->Necrosome Required for Necroptosis Necroptotic Cell Death Necrosome->Necroptosis Leads to Inflammation Inflammation Necroptosis->Inflammation Promotes

Caption: Logical diagram illustrating the dual inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Materials:

    • Recombinant human RIPK1 (kinase domain) and RIPK3

    • This compound

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a white multi-well plate, add the kinase (RIPK1 or RIPK3) and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent (twice the volume of the initial kinase reaction) to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

Cell-Based Necroptosis Assay

This assay measures the ability of this compound to protect cells from induced necroptosis.

  • Materials:

    • Cell lines (e.g., MOVAS, L929, HT-29)

    • Cell culture medium

    • This compound

    • Necroptosis-inducing stimuli:

      • For MOVAS and HT-29 cells: TNFα (e.g., 30 ng/mL) and the pan-caspase inhibitor z-VAD-FMK (e.g., 20-60 µM).

      • For L929 cells: TNFα alone (e.g., 10 ng/mL).

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or a dye for dead cells (e.g., 7-AAD for flow cytometry).

  • Procedure (using CellTiter-Glo®):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

    • Add the necroptosis-inducing stimuli to the wells.

    • Incubate for a duration sufficient to induce cell death (e.g., 3-6 hours).

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Abdominal Aortic Aneurysm (AAA) Model (Calcium Phosphate-Induced)

This model assesses the in vivo efficacy of this compound in preventing the formation and progression of AAA.

  • Materials:

    • C57BL/6J or ApoE-/- mice

    • This compound formulated for intraperitoneal (i.p.) injection (e.g., in DMSO/PEG300/Tween-80/saline)

    • Surgical instruments

    • Calcium chloride (CaCl2) solution (e.g., 0.5 M)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Anesthetize the mice.

    • Perform a midline laparotomy to expose the infrarenal abdominal aorta.

    • Apply a gauze soaked in CaCl2 solution to the adventitial surface of the aorta for a defined period (e.g., 15 minutes).

    • Remove the CaCl2-soaked gauze and apply a PBS-soaked gauze for a shorter duration (e.g., 5 minutes) to induce calcium phosphate precipitation.

    • Close the abdominal incision.

    • Administer this compound or vehicle control daily via i.p. injection, starting either immediately after surgery (prevention model) or at a later time point (treatment model).

    • Monitor the aortic diameter at regular intervals using high-frequency ultrasound.

    • At the end of the study period (e.g., 28 days), euthanize the mice and harvest the aortas.

    • Measure the maximal aortic diameter ex vivo.

    • Perform histological analysis (e.g., H&E staining, elastin staining) and immunohistochemistry for markers of cell death and inflammation.

Conclusion

This compound is a potent and selective dual inhibitor of RIPK1 and RIPK3, effectively blocking the necroptotic cell death pathway. Its low nanomolar potency in vitro and significant efficacy in preclinical models of abdominal aortic aneurysm highlight its therapeutic potential for diseases driven by necroptosis and inflammation. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug developers interested in the further investigation and potential clinical application of this promising compound.

References

Dual Inhibitor GSK2593074A: An In-depth Technical Guide to its Binding Affinity for RIP1 and RIP3 Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIP1) and Receptor-Interacting Protein Kinase 3 (RIP3). This document details the quantitative binding data, in-depth experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

This compound has been characterized as a dual inhibitor, demonstrating high affinity for both RIP1 and RIP3 kinases. The dissociation constants (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, have been determined through in vitro binding assays.[1] this compound exhibits a higher affinity for RIP1 compared to RIP3.[1]

Target KinaseDissociation Constant (Kd)
RIP112 nM[1]
RIP3130 nM[1]

Signaling Pathway: TNF-α Induced Necroptosis

This compound exerts its therapeutic potential by inhibiting the necroptosis signaling pathway, a form of programmed cell death. This pathway is critically mediated by the kinase activities of RIP1 and RIP3. The binding of Tumor Necrosis Factor-alpha (TNF-α) to its receptor (TNFR1) initiates a signaling cascade that, under conditions where apoptosis is inhibited, leads to the formation of a "necrosome" complex and subsequent cell death.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2) TNFR1->ComplexI Recruits RIP1 RIPK1 ComplexI->RIP1 Activates RIP3 RIPK3 RIP1->RIP3 Recruits & Phosphorylates Necrosome Necrosome (RIPK1-RIPK3 Complex) RIP1->Necrosome RIP3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis GSK This compound GSK->RIP1 GSK->RIP3

TNF-α induced necroptosis signaling pathway.

Experimental Protocols

The binding affinity of this compound for RIP1 and RIP3 has been determined using various biochemical assays. Below are detailed methodologies for representative assays.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the inhibitory effect of this compound on the kinase activity of RIP1 and RIP3.

Materials:

  • Recombinant human RIP1 and RIP3 kinase domains

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Substrate peptide (e.g., Myelin Basic Protein)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Kinase Reaction Mixture: In a 384-well plate, add 5 µL of the compound solution, 5 µL of substrate solution, and 5 µL of ATP solution.

  • Initiate Reaction: Add 5 µL of the respective kinase (RIP1 or RIP3) solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 40 µL of Kinase Detection Reagent to each well. Incubate for another 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC₅₀ values for this compound are determined by plotting the percentage of kinase inhibition against the log concentration of the compound.

ADP_Glo_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Add_Reagents Add Compound, Substrate, and ATP to Plate Prep_Compound->Add_Reagents Add_Kinase Add RIP1 or RIP3 Kinase Add_Reagents->Add_Kinase Incubate_1 Incubate (60 min, RT) Add_Kinase->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (40 min, RT) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30-60 min, RT) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (IC₅₀) Read_Luminescence->Analyze

Workflow for the ADP-Glo™ in vitro kinase assay.
Competitive Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase by competing with a fluorescently labeled tracer.

Objective: To determine the binding affinity (Kd) of this compound to RIP1 and RIP3.

Materials:

  • Europium-labeled anti-tag (e.g., anti-GST) antibody

  • Tagged recombinant human RIP1 and RIP3 kinases (e.g., GST-tagged)

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well black assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Preparation: Add 4 µL of the diluted compound to the assay plate.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the tagged kinase and the europium-labeled antibody in the assay buffer. Add 8 µL of this mixture to each well.

  • Tracer Addition: Prepare a 4X solution of the fluorescent tracer in the assay buffer. Add 4 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the TR-FRET signal on a plate reader capable of measuring fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: The FRET signal is inversely proportional to the binding of the inhibitor. Calculate the emission ratio (665 nm / 615 nm). The Kd value is determined by fitting the data to a competitive binding model.

LanthaScreen_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Prep_Kinase_Ab Prepare Kinase/Antibody Mixture Start->Prep_Kinase_Ab Prep_Tracer Prepare Tracer Solution Start->Prep_Tracer Add_Compound Add Compound to Plate Prep_Compound->Add_Compound Add_Kinase_Ab Add Kinase/Antibody Mixture to Plate Add_Compound->Add_Kinase_Ab Prep_Kinase_Ab->Add_Kinase_Ab Add_Tracer Add Tracer to Plate Add_Kinase_Ab->Add_Tracer Prep_Tracer->Add_Tracer Incubate Incubate (60 min, RT) Add_Tracer->Incubate Read_FRET Read TR-FRET Signal Incubate->Read_FRET Analyze Analyze Data (Kd) Read_FRET->Analyze

Workflow for the LanthaScreen™ competitive binding assay.

Conclusion

This compound is a potent dual inhibitor of RIP1 and RIP3 kinases, key mediators of the necroptotic cell death pathway. The quantitative binding data and detailed experimental protocols provided in this guide offer valuable information for researchers and professionals in the field of drug discovery and development. The visualization of the signaling pathway and experimental workflows further aids in the understanding of the compound's mechanism of action and the methods used for its characterization. This comprehensive technical overview serves as a foundational resource for further investigation and application of this compound in relevant therapeutic areas.

References

The Dual RIPK1/RIPK3 Inhibitor GSK2593074A: A Technical Guide to its Modulation of the Necrosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a lytic and inflammatory mode of cell death implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. The core signaling complex that executes necroptosis is the necrosome, a multiprotein platform centered around the kinases RIPK1 and RIPK3. GSK2593074A has emerged as a potent small molecule inhibitor that dually targets both RIPK1 and RIPK3, effectively blocking the formation and activation of the necrosome. This technical guide provides an in-depth analysis of this compound, summarizing key quantitative data, detailing relevant experimental protocols for its characterization, and visualizing the associated molecular pathways.

Introduction to Necroptosis and the Necrosome

Necroptosis is a programmed cell death pathway that is morphologically characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, leading to a potent inflammatory response.[1] This pathway is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα), Toll-like receptor (TLR) ligands, and viral infections.[1][2] The central signaling hub of necroptosis is the necrosome, a complex formed by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[3][4] Upon activation, RIPK3 phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of the necroptotic pathway.[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to its disruption and subsequent cell death.[5]

This compound: A Dual Inhibitor of RIPK1 and RIPK3

This compound is a small molecule inhibitor designed to target the kinase activity of both RIPK1 and RIPK3, the core components of the necrosome.[3][6] By inhibiting these kinases, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.[3][4]

Mechanism of Action

This compound functions as a type II kinase inhibitor, binding to an inactive "DFG-out" conformation of RIPK1 and RIPK3.[2] This mode of inhibition "locks" the kinases in an inactive state, preventing their autophosphorylation and subsequent activation of downstream substrates.[2] This dual targeting strategy is significant as it can inhibit necroptosis in cellular contexts that are dependent on either RIPK1 and RIPK3, or solely on RIPK3.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and binding properties of this compound.

Parameter Value Target Assay Type Reference
Binding Affinity (Kd)12 nMHuman RIPK1 (kinase domain)Competitive Binding Assay[1][2]
Binding Affinity (Kd)130 nMHuman RIPK3 (kinase domain)Competitive Binding Assay[2]
Caption: Binding affinities of this compound for RIPK1 and RIPK3.
Cell Line/Model IC50 Stimulus Assay Type Reference
MOVAS (mouse aortic smooth muscle cells)~3 nMVariesCell Viability Assay[3][8]
L929 (mouse fibrosarcoma cells)~3 nMVariesCell Viability Assay[3][8]
Mouse Bone Marrow Derived Macrophages (BMDM)~3 nMVariesCell Viability Assay[3]
HT-29 (human colon adenocarcinoma cells)~3 nMVariesCell Viability Assay[3]
Caption: In vitro efficacy of this compound in inhibiting necroptosis across various cell lines.
Animal Model Dosage Administration Effect Reference
Mouse Model of Abdominal Aortic Aneurysm (Calcium Phosphate)0.93 mg/kg/dayIntraperitoneal (IP) InjectionSignificantly attenuated aortic expansion (DMSO 66.06 ± 9.17% vs GSK'074 27.36 ± 8.25%)[3]
Mouse Model of Abdominal Aortic Aneurysm (Angiotensin II)0.93 mg/kg/dayIntraperitoneal (IP) InjectionSignificantly attenuated aortic expansion (DMSO 85.39 ± 15.76% vs GSK'074 36.28 ± 5.76%)[3][8]
Mouse Model of Abdominal Aortic Aneurysm (Progression Study)4.65 mg/kg/dayIntraperitoneal (IP) InjectionReduced progression in aortic diameter from baseline (DMSO 157.2% ± 32.0% vs GSK'074 83.2% ± 13.1%)[6][9]
Caption: In vivo efficacy of this compound in a mouse model of abdominal aortic aneurysm.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of this compound on the necrosome.

Co-Immunoprecipitation (Co-IP) to Assess RIPK1-RIPK3 Interaction

This protocol is designed to determine if this compound inhibits the interaction between RIPK1 and RIPK3, a critical step in necrosome formation.

Materials:

  • Cells of interest (e.g., MOVAS, L929)

  • Necroptosis-inducing stimulus (e.g., TNFα + z-VAD-FMK)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-RIPK1 and anti-RIPK3

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with this compound or vehicle (DMSO) for a designated pre-incubation time. Subsequently, stimulate with a necroptotic agent.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-RIPK1) to the clarified lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by adding elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the interacting protein (e.g., anti-RIPK3).

Proximity Ligation Assay (PLA) for In Situ Detection of RIPK1-RIPK3 Interaction

PLA allows for the visualization and quantification of protein-protein interactions within intact cells. This protocol utilizes the Duolink® PLA technology.

Materials:

  • Cells cultured on coverslips

  • Necroptosis-inducing stimulus

  • This compound

  • Formaldehyde for cell fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary antibodies: anti-RIPK1 (e.g., mouse) and anti-RIPK3 (e.g., rabbit)

  • Duolink® In Situ PLA Kit (including PLA probes, ligation solution, and amplification solution)

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation: Treat cells on coverslips with this compound and/or a necroptotic stimulus. Fix the cells with formaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells and then block with the blocking solution provided in the kit.

  • Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies (anti-RIPK1 and anti-RIPK3) raised in different species.

  • PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies with attached oligonucleotides) that recognize the primary antibodies.

  • Ligation: Wash and add the ligation solution to create a circular DNA template if the proteins are in close proximity (<40 nm).

  • Amplification: Wash and add the amplification solution containing a polymerase to generate a concatemer of the circular DNA template. Fluorescently labeled oligonucleotides will hybridize to the amplified DNA.

  • Visualization: Mount the coverslips and visualize the PLA signals (fluorescent dots) using a fluorescence microscope. Each dot represents a RIPK1-RIPK3 interaction.

Western Blot for Phosphorylated MLKL (pMLKL)

This protocol is used to assess the effect of this compound on the phosphorylation of MLKL, the final step in necrosome-mediated signaling.

Materials:

  • Cells of interest

  • Necroptosis-inducing stimulus

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-MLKL (e.g., Ser358 for human, Ser345 for mouse) and anti-total-MLKL

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat and lyse cells as described in the Co-IP protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against pMLKL. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total MLKL or a loading control (e.g., GAPDH, β-actin) to normalize the pMLKL signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway, the mechanism of this compound inhibition, and the experimental workflows.

Necroptosis_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerized) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis

Caption: The canonical necroptosis signaling pathway initiated by TNFα.

GSK2593074A_Inhibition GSK This compound RIPK1 RIPK1 GSK->RIPK1 RIPK3 RIPK3 GSK->RIPK3 Necrosome Necrosome Formation RIPK1->Necrosome RIPK3->Necrosome MLKL_phos MLKL Phosphorylation Necrosome->MLKL_phos

Caption: Mechanism of this compound-mediated inhibition of the necrosome.

CoIP_Workflow start Cell Treatment (Stimulus +/- this compound) lysis Cell Lysis start->lysis ip Immunoprecipitation (e.g., anti-RIPK1) lysis->ip capture Immune Complex Capture (Protein A/G beads) ip->capture wash Washing capture->wash elute Elution wash->elute wb Western Blot (anti-RIPK3) elute->wb end Analysis of RIPK1-RIPK3 Interaction wb->end

Caption: Experimental workflow for Co-Immunoprecipitation.

PLA_Workflow start Cell Treatment & Fixation perm Permeabilization & Blocking start->perm pri_ab Primary Antibody Incubation (anti-RIPK1 + anti-RIPK3) perm->pri_ab pla_probe PLA Probe Incubation pri_ab->pla_probe ligation Ligation pla_probe->ligation amp Amplification ligation->amp visual Fluorescence Microscopy amp->visual end Quantification of Interaction Dots visual->end

Caption: Experimental workflow for Proximity Ligation Assay.

Conclusion

This compound is a potent and specific dual inhibitor of RIPK1 and RIPK3, the core kinases of the necrosome. Its ability to effectively block necroptosis in vitro and demonstrate efficacy in preclinical models of inflammatory disease highlights its potential as a valuable research tool and a promising therapeutic candidate. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of necroptosis in health and disease and for those involved in the development of novel necroptosis inhibitors.

References

GSK2593074A: A Dual RIPK1/RIPK3 Inhibitor for Inflammatory Diseases - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational drug GSK2593074A, a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. By targeting these key mediators of necroptosis and inflammation, this compound presents a promising therapeutic strategy for a range of inflammatory diseases. This document details the mechanism of action, summarizes key preclinical data in inflammatory disease models, and provides comprehensive experimental protocols for researchers.

Core Mechanism of Action: Inhibition of the Necroptosome

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of both RIPK1 and RIPK3.[1] These two kinases are central to the formation of the necrosome, a protein complex that executes a programmed form of necrosis known as necroptosis. Necroptotic cell death is a potent trigger of inflammation due to the release of damage-associated molecular patterns (DAMPs). By preventing the phosphorylation events mediated by RIPK1 and RIPK3, this compound effectively blocks the assembly and activation of the necrosome, thereby inhibiting necroptosis and the subsequent inflammatory cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of this compound in various inflammatory disease models.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayEndpointThis compound ConcentrationResultReference
Murine Smooth Muscle Cells (MOVAS)Necroptosis AssayCell ViabilityIC50~3 nM[1]
Murine Fibroblasts (L929)Necroptosis AssayCell ViabilityIC50~3 nM[1]
Murine Bone Marrow-Derived Macrophages (BMDM)Necroptosis AssayCell ViabilityIC50~3 nM[1]
Human Colon Epithelial Cells (HT-29)Necroptosis AssayCell ViabilityIC50~3 nM[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

Animal ModelTreatment GroupDosagePrimary OutcomeResultReference
Calcium Phosphate-Induced AAA (C57BL/6J mice)Vehicle (DMSO)-Progression of Aortic Diameter157.2% ± 32.0% increase[2]
This compound4.65 mg/kg/dayProgression of Aortic Diameter83.2% ± 13.1% increase (P < 0.01 vs. Vehicle)[2]
Angiotensin II-Induced AAA (ApoE-/- mice)Vehicle (DMSO)-Aortic Dilatation85.39 ± 15.76%[1]
This compound0.93 mg/kg/dayAortic Dilatation36.28 ± 5.76% (P < 0.05 vs. Vehicle)[1]
Vehicle (DMSO)-AAA Incidence83.3%[1]
This compound0.93 mg/kg/dayAAA Incidence16.7%[1]

Table 3: Effect of this compound on Inflammatory Markers in Aortic Tissue of AAA Mouse Model

Animal ModelTreatment GroupDosageInflammatory MarkerResultReference
Calcium Phosphate-Induced AAA (C57BL/6J mice)This compound vs. Vehicle4.65 mg/kg/dayF4/80+ MacrophagesSignificantly reduced[2][3]
This compound vs. Vehicle4.65 mg/kg/dayCD206+ (M2-like) MacrophagesSignificantly reduced[2][3]
This compound vs. Vehicle4.65 mg/kg/dayMHCII+ CellsSignificantly reduced[2][3]
This compound vs. Vehicle4.65 mg/kg/dayIL-1βSignificantly reduced[3]

Signaling Pathway

Necroptosis_Pathway cluster_receptor Cell Surface Receptor cluster_complexI Complex I (Pro-survival/Pro-inflammatory) cluster_necrosome Complex IIb (Necrosome) cluster_execution Execution TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_ub RIPK1 (Ub) cIAP->RIPK1_ub K63-Ubiquitination NFkB NF-κB Activation (Inflammation) RIPK1_ub->NFkB RIPK1 RIPK1 RIPK1_ub->RIPK1 Deubiquitination (e.g., CYLD) RIPK3 RIPK3 RIPK1->RIPK3 RHIM-RHIM interaction MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) Membrane Plasma Membrane Disruption pMLKL->Membrane DAMPs DAMPs Release (Inflammation) Membrane->DAMPs This compound This compound This compound->RIPK1 This compound->RIPK3

Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vivo Model: Calcium Phosphate-Induced Abdominal Aortic Aneurysm (AAA) in Mice

This protocol describes the induction of AAA in mice via the topical application of calcium phosphate, a model that recapitulates key features of human AAA, including inflammation and matrix degradation.

Materials:

  • C57BL/6J mice (male, 8-10 weeks old)

  • This compound (dissolved in DMSO)

  • Calcium Chloride (CaCl2), 0.5 M solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cotton gauze

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Ultrasound imaging system

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Shave the abdominal area and sterilize with an appropriate antiseptic.

  • Laparotomy: Make a midline abdominal incision to expose the abdominal aorta.

  • Aortic Isolation: Carefully dissect the infrarenal aorta from the surrounding tissues.

  • AAA Induction:

    • Soak a small piece of sterile cotton gauze in 0.5 M CaCl2 solution.

    • Apply the CaCl2-soaked gauze to the adventitial surface of the isolated aorta for 15 minutes.

    • Remove the CaCl2 gauze and apply a new piece of gauze soaked in PBS for 5 minutes.

  • Closure: Suture the abdominal wall and skin.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

  • This compound Administration:

    • Beginning on day 7 post-surgery, administer this compound at a dose of 4.65 mg/kg/day via intraperitoneal (i.p.) injection.

    • Administer a vehicle control (DMSO) to a separate cohort of mice.

    • Continue daily injections until the experimental endpoint (e.g., day 28).

  • Monitoring and Analysis:

    • Monitor the aortic diameter weekly using high-resolution ultrasound.

    • At the endpoint, euthanize the mice and perfuse the vasculature with PBS.

    • Excise the aorta for histological analysis (e.g., H&E, Verhoeff-van Gieson), immunohistochemistry (e.g., for F4/80, CD206, MHCII, IL-1β), and other molecular analyses.

In Vitro Model: Necroptosis Induction and Inhibition Assay

This protocol details a method to induce necroptosis in a cell culture model and assess the inhibitory effect of this compound.

Materials:

  • Human colon adenocarcinoma cells (HT-29)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • Human TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (DMSO).

    • Incubate for 1-2 hours.

  • Necroptosis Induction:

    • Prepare a cocktail of necroptosis-inducing agents in complete medium:

      • TNF-α (final concentration, e.g., 20 ng/mL)

      • Smac mimetic (final concentration, e.g., 100 nM)

      • z-VAD-fmk (final concentration, e.g., 20 µM)

    • Add the induction cocktail to the wells already containing this compound or vehicle.

    • Include control wells with cells only and cells with the induction cocktail but no inhibitor.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability).

    • Calculate the IC50 value for this compound by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo AAA Model cluster_invitro In Vitro Necroptosis Assay A1 AAA Induction (Calcium Phosphate) A2 This compound Treatment (4.65 mg/kg/day, i.p.) A1->A2 A3 Ultrasound Monitoring (Weekly) A2->A3 A4 Endpoint Analysis (Day 28) - Histology - IHC A3->A4 B1 Cell Seeding (HT-29) B2 This compound Pre-treatment B1->B2 B3 Necroptosis Induction (TNFα/Smac/z-VAD) B2->B3 B4 Cell Viability Assay (24-48h) B3->B4

Caption: A generalized workflow for in vivo and in vitro evaluation of this compound.

References

GSK2593074A: A Dual RIPK1/RIPK3 Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation and regulated cell death pathways, such as necroptosis, are increasingly recognized as pivotal contributors to the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3) are central regulators of the necroptotic cell death cascade. GSK2593074A, a potent small molecule inhibitor, has emerged as a valuable research tool due to its dual specificity for both RIPK1 and RIPK3. This technical guide provides a comprehensive overview of this compound, its mechanism of action, available preclinical data, and detailed experimental protocols to facilitate its investigation in the context of neurodegenerative disease research.

Core Compound Information and Mechanism of Action

This compound (also known as GSK'074) is a necroptosis inhibitor that demonstrates high affinity and inhibitory activity against both RIPK1 and RIPK3.[1][2] This dual-targeting capability distinguishes it from other well-known necroptosis inhibitors, such as Necrostatin-1, which primarily targets RIPK1.[1] Biochemically, this compound acts as a type II kinase inhibitor, binding to and locking RIPK1 and RIPK3 in an inactive conformation.[3] By inhibiting these upstream kinases, this compound effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.[1] This, in turn, prevents the phosphorylation and activation of the downstream effector, Mixed Lineage Kinase Domain-like protein (MLKL), which is responsible for plasma membrane rupture and lytic cell death.[4]

Signaling Pathway of Necroptosis and Inhibition by this compound

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I TRADD->Complex_I cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Ub RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome pMLKL pMLKL (Oligomerization) Necrosome->pMLKL Cell_Death Necroptotic Cell Death (Membrane Disruption) pMLKL->Cell_Death This compound This compound This compound->RIPK1 Inhibition This compound->RIPK3 Inhibition

Figure 1: Necroptosis signaling pathway and points of inhibition by this compound.

Quantitative Data

While direct studies of this compound in neurodegenerative disease models are not yet available in the public domain, its potent anti-necroptotic activity has been quantified in various in vitro and in vivo models.

In Vitro Efficacy
Cell LineSpeciesAssayIC50Reference
MOVAS (Smooth Muscle Cells)MouseNecroptosis Inhibition~3 nM[3][5]
L929 (Fibroblasts)MouseNecroptosis Inhibition~3 nM[5]
Bone Marrow-Derived Macrophages (BMDM)MouseNecroptosis Inhibition~3 nM[1]
HT-29 (Colon Epithelial Cells)HumanNecroptosis Inhibition~3 nM[3]
In Vivo Efficacy (Abdominal Aortic Aneurysm Models)
Animal ModelTreatmentDosageDurationKey FindingsReference
ApoE-/- Mice (Angiotensin II-induced AAA)This compound0.93 mg/kg/day (i.p.)14 or 28 daysSignificantly reduced aortic dilatation (36.28% vs 85.39% in control) and AAA incidence (16.7% vs 83.3% in control).[5]
C57BL6/J Mice (Calcium Phosphate-induced AAA)This compound0.93 mg/kg/day (i.p.)Not specifiedSignificantly decreased aortic expansion (27.36% vs 66.06% in control).[5]
C57BL6/J Mice (Calcium Phosphate-induced AAA)This compound4.65 mg/kg/day (i.p.)21 days (starting 7 days post-induction)Attenuated progression of existing AAA; reduced progression in aortic diameter (83.2% vs 157.2% in control).[2]

Rationale for Use in Neurodegenerative Disease Research

The necroptotic pathway is increasingly implicated in the neuronal cell death and neuroinflammation characteristic of several neurodegenerative disorders.

  • Alzheimer's Disease (AD): Elevated levels of RIPK1 have been observed in the brains of AD patients, associated with microglial-mediated inflammation and neuronal death.[4] Inhibition of RIPK1 with other molecules like Necrostatin-1s has been shown to reduce amyloid-beta plaque burden, tau aggregation, and improve cognitive function in mouse models of AD.[4]

  • Parkinson's Disease (PD): Oxidative stress, a key factor in the loss of dopaminergic neurons in PD, can activate RIPK1 and trigger necroptosis.[4] The RIPK1 inhibitor Necrostatin-1 has demonstrated neuroprotective effects in various preclinical models of PD.[4]

  • Amyotrophic Lateral Sclerosis (ALS): Dysregulation of RIPK1 is implicated in ALS pathogenesis through its interaction with several ALS-associated genes.[4] Elevated expression of necroptotic mediators, including RIPK1, has been found in the spinal cord of the SOD1G93A mouse model of ALS.[4]

Given the potent dual inhibitory activity of this compound on both RIPK1 and RIPK3, it represents a powerful tool to investigate the therapeutic potential of necroptosis inhibition in these and other neurodegenerative conditions.

Experimental Protocols

The following are proposed experimental protocols for evaluating this compound in common preclinical models of neurodegenerative diseases, adapted from published studies and general best practices.

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of this compound against a neurotoxic insult in a neuronal cell line.

Workflow Diagram:

start Start plate_cells Plate neuronal cells (e.g., SH-SY5Y) start->plate_cells pre_treat Pre-treat with this compound (various concentrations) plate_cells->pre_treat induce_toxicity Induce neurotoxicity (e.g., MPP+, 6-OHDA, Aβ oligomers) pre_treat->induce_toxicity incubate Incubate for 24-48 hours induce_toxicity->incubate assess_viability Assess cell viability (e.g., MTT, LDH assay) incubate->assess_viability end End assess_viability->end

Figure 2: Workflow for an in vitro neuroprotection assay.

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons in appropriate media.

  • Plating: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Induction of Necroptosis/Toxicity: Add a known neurotoxin relevant to the disease model (e.g., MPP+ for Parkinson's, Aβ oligomers for Alzheimer's) to the wells.

  • Incubation: Incubate the plates for 24-48 hours.

  • Assessment of Cell Viability:

    • MTT Assay: Measure the metabolic activity of viable cells.

    • LDH Assay: Quantify the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 of this compound.

In Vivo Administration in a Mouse Model of Parkinson's Disease

Objective: To evaluate the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease.

Workflow Diagram:

start Start acclimatize Acclimatize C57BL/6 mice start->acclimatize grouping Randomize into treatment groups (Vehicle, this compound) acclimatize->grouping treatment_start Begin daily i.p. injections of this compound or vehicle grouping->treatment_start mptp_induction Induce PD with MPTP injections treatment_start->mptp_induction behavioral_testing Conduct behavioral tests (e.g., rotarod, pole test) mptp_induction->behavioral_testing euthanasia Euthanize mice behavioral_testing->euthanasia tissue_collection Collect brain tissue euthanasia->tissue_collection analysis Perform histological and biochemical analysis tissue_collection->analysis end End analysis->end

Figure 3: Workflow for in vivo testing in a Parkinson's disease model.

Methodology:

  • Animal Model: Use male C57BL/6 mice, a commonly used strain for the MPTP model.

  • Treatment Groups: Randomly assign mice to a vehicle control group and a this compound treatment group.

  • Dosing: Based on previous in vivo studies, a starting dose of 0.93 mg/kg/day administered via intraperitoneal (i.p.) injection is recommended.[5] The dosing regimen can be adjusted based on pilot studies.

  • MPTP Administration: Induce parkinsonism by administering MPTP hydrochloride (e.g., 20 mg/kg, i.p.) for four consecutive days. This compound treatment can be initiated prior to or concurrently with MPTP administration.

  • Behavioral Assessment: Evaluate motor function using tests such as the rotarod test and the pole test at specified time points after MPTP injection.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and perfuse them with saline followed by paraformaldehyde.

    • Immunohistochemistry: Section the brains and perform immunostaining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.

    • Biochemical Analysis: Analyze brain homogenates for levels of dopamine and its metabolites using HPLC. Western blotting can be used to assess the levels of p-RIPK1, p-RIPK3, and p-MLKL.

In Vivo Administration in a Mouse Model of Alzheimer's Disease

Objective: To assess the impact of this compound on pathology and cognitive function in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

Methodology:

  • Animal Model: Use 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

  • Treatment Groups: Assign mice to vehicle and this compound treatment groups.

  • Dosing: Administer this compound via i.p. injection (e.g., 0.93 mg/kg/day) or formulate for oral gavage, starting at an age before significant pathology develops (e.g., 3 months of age) and continuing for a chronic period (e.g., 3-6 months).

  • Cognitive Assessment: Evaluate learning and memory using behavioral tests such as the Morris water maze or the Y-maze at the end of the treatment period.

  • Tissue Collection and Analysis:

    • Immunohistochemistry: Analyze brain sections for amyloid plaque load (using antibodies like 6E10) and neuroinflammation (Iba1 for microglia, GFAP for astrocytes).

    • ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

    • Western Blotting: Assess the levels of necroptosis pathway proteins (p-RIPK1, p-RIPK3, p-MLKL) and synaptic markers.

Conclusion

This compound is a potent dual inhibitor of RIPK1 and RIPK3, offering a valuable tool for dissecting the role of necroptosis in cellular and disease models. While its efficacy in neurodegenerative diseases has not been directly demonstrated in published studies, the strong scientific rationale for targeting necroptosis in these conditions makes this compound a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Further research into its brain penetrance and pharmacokinetic/pharmacodynamic profile in the central nervous system will be crucial for its development as a potential neuroprotective agent.

References

Methodological & Application

Application Notes and Protocols for GSK2593074A in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK2593074A, also known as GSK'074, is a potent and selective small molecule inhibitor of necroptosis. It functions as a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key kinases in the necroptosis signaling cascade.[1][2][3] By binding to and inhibiting the kinase activity of both RIPK1 and RIPK3, this compound effectively blocks the formation of the necrosome, a critical step in the execution of necroptotic cell death.[4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its effects on necroptosis.

Mechanism of Action

This compound is a Type II kinase inhibitor that locks RIPK1 and RIPK3 in an inactive conformation.[2][4] This inhibition prevents the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3. As a result, the formation of the functional necrosome complex, which also includes the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), is blocked. This ultimately prevents the downstream phosphorylation and oligomerization of MLKL, the executioner of necroptosis, which would otherwise lead to plasma membrane rupture and cell death.[5][6]

Signaling Pathway

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD 1. Ligand Binding TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2/cIAP TRADD->TRAF2 Complex_I Complex I (Survival/Inflammation) TRADD->Complex_I RIPK1->Complex_I Casp8 Caspase-8 RIPK1->Casp8 RIPK3 RIPK3 RIPK1->RIPK3 2. Necrosome Assembly Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome TRAF2->Complex_I zVAD zVAD-FMK (Caspase Inhibitor) zVAD->Casp8 Inhibition Apoptosis Apoptosis Casp8->Apoptosis RIPK3->Necrosome MLKL MLKL Necrosome->MLKL 3. MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition This compound->RIPK3 Inhibition

Caption: this compound inhibits necroptosis by targeting RIPK1 and RIPK3.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound in various cell lines.

Cell LineSpeciesCell TypeNecroptosis Inducer(s)IC50 (nM)Reference(s)
MOVASMouseAortic Smooth MuscleTNFα + zVAD-FMK~3[7]
L929MouseFibrosarcomaTNFα + zVAD-FMK~3[7]
BMDMMouseBone Marrow-Derived MacrophagesNot Specified~3[7]
HT-29HumanColon AdenocarcinomaTNFα + SMAC mimetic + zVAD-FMK~3[7]

Experimental Protocols

General Guidelines for Cell Culture
  • Thawing Cells:

    • Rapidly thaw the cryovial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing Cells:

    • Passage cells when they reach 80-90% confluency.

    • Aspirate the culture medium and wash the cell monolayer with sterile PBS.

    • Add an appropriate volume of a dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C until cells detach.

    • Neutralize the dissociation reagent with complete growth medium and collect the cells in a conical tube.

    • Centrifuge, discard the supernatant, and resuspend the cells in fresh medium.

    • Seed the cells into new culture flasks at the desired density.

Protocol 1: Induction of Necroptosis and Inhibition by this compound in MOVAS Cells

This protocol describes the induction of necroptosis in the mouse aortic smooth muscle cell line MOVAS and its inhibition by this compound.

Materials:

  • MOVAS cells

  • Complete Growth Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • This compound

  • TNFα (Tumor Necrosis Factor-alpha)

  • zVAD-FMK (pan-caspase inhibitor)

  • Opaque-walled 96-well plates for viability assays

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Experimental Workflow:

Caption: Workflow for assessing this compound's effect on MOVAS cell necroptosis.

Procedure:

  • Cell Seeding: Seed MOVAS cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) in complete growth medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1 hour.

  • Necroptosis Induction: Add a combination of 30 ng/mL TNFα and 60 µM zVAD-FMK to the wells.[8][9]

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.[7]

  • Cell Viability Assay (CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

Protocol 2: Analysis of RIPK1-RIPK3 Complex Formation by Co-Immunoprecipitation

This protocol details the co-immunoprecipitation (Co-IP) of the RIPK1-RIPK3 complex to demonstrate the inhibitory effect of this compound on necrosome formation.

Materials:

  • MOVAS cells (or other suitable cell line)

  • This compound

  • TNFα

  • zVAD-FMK

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-RIPK3 antibody for immunoprecipitation

  • Anti-RIPK1 antibody for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Experimental Workflow:

Caption: Co-immunoprecipitation workflow to detect RIPK1-RIPK3 interaction.

Procedure:

  • Cell Treatment: Culture and treat MOVAS cells with this compound and necroptosis inducers (TNFα + zVAD-FMK) as described in Protocol 1, typically in larger format vessels like 6-well plates or 10 cm dishes.

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation: a. Transfer the supernatant (cell lysate) to a new tube. b. Add the anti-RIPK3 antibody to the lysate and incubate overnight at 4°C with gentle rotation. c. Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with ice-cold lysis buffer. c. Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with an anti-RIPK1 antibody. d. Detect the protein bands using an appropriate secondary antibody and chemiluminescence substrate. A decrease in the co-immunoprecipitated RIPK1 in this compound-treated samples indicates inhibition of necrosome formation.[6]

Protocol 3: Detection of MLKL Phosphorylation by Western Blotting

This protocol is for assessing the phosphorylation of MLKL, a downstream marker of necrosome activation, and its inhibition by this compound.

Materials:

  • Treated cell lysates (from Protocol 2, step 2)

  • Anti-phospho-MLKL (e.g., Ser345) antibody

  • Anti-total-MLKL antibody

  • SDS-PAGE and Western blotting reagents

Experimental Workflow:

Caption: Western blot workflow for detecting phosphorylated MLKL.

Procedure:

  • Sample Preparation: Use the cell lysates prepared as described in Protocol 2, step 2. Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-MLKL overnight at 4°C.[6] c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the bands using an enhanced chemiluminescence (ECL) substrate. e. To ensure equal protein loading, the membrane can be stripped and re-probed for total MLKL or a loading control like β-actin. A reduction in the phospho-MLKL signal in this compound-treated samples indicates inhibition of the necroptotic pathway.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low necroptosis induction - Ineffective stimuli- Cell line resistance- Check the activity of TNFα and zVAD-FMK.- Ensure the chosen cell line is sensitive to the stimuli.
High background in Co-IP - Insufficient washing- Non-specific antibody binding- Increase the number and stringency of washes.- Use a pre-clearing step with Protein A/G beads.
Weak or no signal in Western blot - Low protein expression- Ineffective antibody- Increase the amount of protein loaded.- Optimize antibody concentration and incubation time.
Variability in cell viability assays - Uneven cell seeding- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.

Conclusion

This compound is a valuable tool for studying the role of necroptosis in various biological and pathological processes. The protocols provided here offer a framework for investigating its inhibitory effects on the RIPK1-RIPK3-MLKL signaling axis in in vitro cell culture models. Proper experimental design and adherence to these protocols will enable researchers to obtain reliable and reproducible data on the cellular effects of this compound.

References

Application Notes and Protocols: GSK2593074A Treatment of MOVAS and L929 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key mediators of necroptosis. Necroptosis is a form of regulated necrotic cell death implicated in the pathogenesis of various inflammatory diseases, ischemic injury, and neurodegeneration. These application notes provide detailed protocols for the treatment of murine vascular smooth muscle (MOVAS) and murine fibrosarcoma (L929) cell lines with this compound to study its inhibitory effects on necroptosis.

Mechanism of Action

This compound inhibits the kinase activity of both RIPK1 and RIPK3.[1][2] In the canonical necroptosis pathway initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα) in the presence of a caspase inhibitor (e.g., zVAD-fmk), RIPK1 and RIPK3 are recruited to form a protein complex known as the necrosome.[3] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and phosphorylate each other, leading to the recruitment and phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately, cell death.[3] this compound, by inhibiting RIPK1 and RIPK3, prevents the formation and activation of the necrosome, thereby blocking the entire downstream signaling cascade and protecting cells from necroptotic death.[3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in MOVAS and L929 Cells

Cell LineParameterValueReference
MOVASIC50 for Necroptosis Inhibition~3 nM[4]
L929IC50 for Necroptosis Inhibition~3 nM[4]

Table 2: Experimental Conditions for this compound Treatment

Cell LineNecroptosis InductionThis compound Concentration RangeIncubation Time
MOVASTNFα + zVAD-fmk0.01 - 100 nM6 hours
L929TNFα + zVAD-fmk0.01 - 100 nM3 hours

Experimental Protocols

Cell Culture

Protocol 1.1: Culture of MOVAS Cells

  • Culture MOVAS cells (ATCC CRL-2797) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 1.2: Culture of L929 Cells

  • Culture L929 cells (ATCC CCL-1) in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

Induction of Necroptosis and this compound Treatment

Protocol 2.1: Necroptosis Induction and Inhibition

  • Seed MOVAS or L929 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein analysis).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 1-2 hours.

  • Induce necroptosis by adding a combination of TNFα (e.g., 10-100 ng/mL) and a pan-caspase inhibitor, zVAD-fmk (e.g., 20-50 µM).

  • Incubate MOVAS cells for 6 hours and L929 cells for 3 hours.

  • Proceed with downstream assays such as cell viability, protein analysis, or microscopy.

Cell Viability Assay (MTT Assay)

Protocol 3.1: Measuring Cell Viability

  • After the treatment period (Protocol 2.1), add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction

Protocol 4.1: Analysis of Necrosome Formation

  • Treat cells in 10 cm dishes as described in Protocol 2.1.

  • Lyse the cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) containing protease and phosphatase inhibitors.

  • Incubate the cell lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with an anti-RIPK3 antibody or an isotype control IgG overnight at 4°C.

  • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against RIPK1 and RIPK3. A decrease in the co-immunoprecipitated RIPK1 in this compound-treated samples indicates inhibition of necrosome formation.

Western Blot for MLKL Phosphorylation

Protocol 5.1: Detection of pMLKL

  • Following treatment (Protocol 2.1), lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phosphorylated MLKL (pMLKL) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Re-probe the membrane with an antibody against total MLKL or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. A reduction in the pMLKL signal in this compound-treated samples indicates inhibition of MLKL activation.

Visualizations

Necroptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruitment RIPK1_ub Ub-RIPK1 ComplexI->RIPK1_ub Ubiquitination RIPK1 RIPK1 ComplexI->RIPK1 Deubiquitination (Caspase inhibition) NFkB_Activation NF-κB Activation (Survival) RIPK1_ub->NFkB_Activation Necrosome Necrosome pRIPK1 pRIPK1 Necrosome->pRIPK1 Phosphorylation pRIPK3 pRIPK3 Necrosome->pRIPK3 Phosphorylation RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pRIPK3->MLKL Recruitment & Phosphorylation pMLKL pMLKL (Oligomerization) MLKL->pMLKL Cell_Death Necroptotic Cell Death pMLKL->Cell_Death Translocation & Membrane Pore Formation This compound This compound This compound->RIPK1 This compound->RIPK3

Caption: this compound inhibits necroptosis by targeting RIPK1 and RIPK3.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed MOVAS or L929 Cells Adherence 24h Incubation (Adherence) Seed_Cells->Adherence Pretreat Pre-treatment with This compound (1-2h) Adherence->Pretreat Induce Induce Necroptosis (TNFα + zVAD-fmk) Pretreat->Induce Incubate Incubation (MOVAS: 6h, L929: 3h) Induce->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability CoIP Co-IP for RIPK1-RIPK3 Interaction Incubate->CoIP Western Western Blot for pMLKL Incubate->Western

Caption: Workflow for studying this compound's effect on necroptosis.

Logical_Relationship Stimulus Necroptotic Stimulus (e.g., TNFα + zVAD-fmk) Necrosome_Formation Necrosome Formation (RIPK1-RIPK3 Complex) Stimulus->Necrosome_Formation MLKL_Activation MLKL Activation (Phosphorylation) Necrosome_Formation->MLKL_Activation Inhibition_of_Necrosome Inhibition of Necrosome Formation & Activation Cell_Death Necroptotic Cell Death MLKL_Activation->Cell_Death This compound This compound Treatment This compound->Inhibition_of_Necrosome Block_of_MLKL_Activation Blockade of MLKL Activation Inhibition_of_Necrosome->Block_of_MLKL_Activation Cell_Survival Cell Survival Block_of_MLKL_Activation->Cell_Survival

Caption: Logical flow of this compound's inhibitory action.

References

Application Notes and Protocols for GSK2593074A in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GSK2593074A, a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, in mouse models. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in preclinical studies.

Mechanism of Action

This compound is a potent small molecule inhibitor that targets both RIPK1 and RIPK3, key kinases in the necroptosis signaling pathway.[1][2][3][4] Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of various inflammatory diseases.[5][6][7] By inhibiting RIPK1 and RIPK3, this compound effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis, thereby reducing inflammation and cell death.[2][3][5][6]

Signaling Pathway

The following diagram illustrates the simplified necroptosis signaling pathway and the points of inhibition by this compound.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Receptors Death Receptors RIPK1 RIPK1 Death Receptors->RIPK1 Ligand Ligand Ligand->Death Receptors Binds RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Phosphorylates Necrosome (RIPK1-RIPK3-MLKL) Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome (RIPK1-RIPK3-MLKL) MLKL MLKL RIPK3->MLKL Phosphorylates RIPK3->Necrosome (RIPK1-RIPK3-MLKL) MLKL->Necrosome (RIPK1-RIPK3-MLKL) Pore Formation Pore Formation Necrosome (RIPK1-RIPK3-MLKL)->Pore Formation Translocates to membrane Cell Lysis Cell Lysis Pore Formation->Cell Lysis Inflammation Inflammation Cell Lysis->Inflammation This compound This compound This compound->RIPK1 This compound->RIPK3

Caption: Necroptosis signaling pathway and inhibition by this compound.

In Vivo Mouse Model Dosage and Administration

The following table summarizes the reported dosages and administration routes for this compound in mouse models of abdominal aortic aneurysm (AAA).

Mouse ModelDosageAdministration RouteVehicleTreatment DurationReference
Calcium phosphate-induced AAA (C57BL/6J)0.93 mg/kg/dayIntraperitoneal (IP) Injection8% DMSO in saline14 days[8]
Angiotensin II-induced AAA (ApoE-/-)0.93 mg/kg/dayIntraperitoneal (IP) Injection8% DMSO in saline28 days[1][8]
Calcium phosphate-induced AAA (C57BL/6J)4.65 mg/kg/dayIntraperitoneal (IP) InjectionDMSO21 days (starting 7 days after induction)[9]

Experimental Protocols

Preparation of this compound Dosing Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice.

  • For an 8% DMSO vehicle:

    • Dissolve the this compound powder in DMSO to create a stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution with sterile saline to achieve the final desired concentration and an 8% DMSO concentration. For example, to prepare 1 mL of dosing solution, add 80 µL of the DMSO stock solution to 920 µL of sterile saline.

  • Prepare the dosing solution fresh daily.

  • Store the this compound powder and stock solution at -20°C or -80°C for long-term storage.[1]

Intraperitoneal (IP) Injection in Mice

Materials:

  • Syringes (1 mL)

  • Needles (26-28 gauge)[3]

  • 70% ethanol

  • Prepared this compound dosing solution

Protocol:

  • Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and behind the ears.[10]

  • Turn the mouse to expose its abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.[8]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[3][10]

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.[3]

  • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is 10 µL/g of body weight.[3]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

Calcium Phosphate-Induced Abdominal Aortic Aneurysm (AAA) Model

Materials:

  • 0.5 M CaCl₂ solution

  • Phosphate Buffered Saline (PBS)

  • Sterile cotton swabs and gauze

  • Surgical instruments

  • Sutures

Protocol:

  • Anesthetize the mouse according to an approved institutional protocol.

  • Make a midline abdominal incision to expose the abdominal aorta.

  • Carefully dissect the aorta from the surrounding tissue.

  • Apply a cotton swab or gauze soaked in 0.5 M CaCl₂ to the external surface of the aorta for 10-15 minutes.[2]

  • Remove the CaCl₂-soaked material and apply a PBS-soaked material for 5 minutes to facilitate the formation of calcium phosphate crystals.[2]

  • Remove the PBS-soaked material and ensure hemostasis.

  • Close the abdominal incision with sutures.

  • Provide post-operative care, including analgesics, as per institutional guidelines.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a mouse model of AAA.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction AAA Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements (Aortic Diameter) Baseline Measurements (Aortic Diameter) Animal Acclimatization->Baseline Measurements (Aortic Diameter) Surgical Induction of AAA (e.g., Calcium Phosphate) Surgical Induction of AAA (e.g., Calcium Phosphate) Baseline Measurements (Aortic Diameter)->Surgical Induction of AAA (e.g., Calcium Phosphate) Randomization into Groups (Vehicle vs. This compound) Randomization into Groups (Vehicle vs. This compound) Surgical Induction of AAA (e.g., Calcium Phosphate)->Randomization into Groups (Vehicle vs. This compound) Daily IP Injections Daily IP Injections Randomization into Groups (Vehicle vs. This compound)->Daily IP Injections Monitoring (Weight, Health) Monitoring (Weight, Health) Daily IP Injections->Monitoring (Weight, Health) Euthanasia & Aorta Harvest Euthanasia & Aorta Harvest Monitoring (Weight, Health)->Euthanasia & Aorta Harvest Aortic Diameter Measurement Aortic Diameter Measurement Euthanasia & Aorta Harvest->Aortic Diameter Measurement Histology (e.g., H&E, Elastin Staining) Histology (e.g., H&E, Elastin Staining) Aortic Diameter Measurement->Histology (e.g., H&E, Elastin Staining) Immunohistochemistry (e.g., F4/80 for Macrophages) Immunohistochemistry (e.g., F4/80 for Macrophages) Histology (e.g., H&E, Elastin Staining)->Immunohistochemistry (e.g., F4/80 for Macrophages) Flow Cytometry (Immune Cell Infiltration) Flow Cytometry (Immune Cell Infiltration) Immunohistochemistry (e.g., F4/80 for Macrophages)->Flow Cytometry (Immune Cell Infiltration)

Caption: General experimental workflow for in vivo studies of this compound.

Endpoint Analysis Protocols

Immunohistochemistry for Macrophage (F4/80) Staining in Aortic Tissue

Materials:

  • Formalin-fixed, paraffin-embedded aortic sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody: anti-F4/80

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen kit

  • Hematoxylin for counterstaining

  • Microscope

Protocol:

  • Deparaffinize the aortic sections in xylene and rehydrate through a graded series of ethanol to water.[11][12][13]

  • Perform heat-induced antigen retrieval by incubating the slides in a pre-heated antigen retrieval solution.[13]

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific binding with a blocking serum.

  • Incubate the sections with the primary anti-F4/80 antibody at the recommended dilution overnight at 4°C.[11]

  • Wash the slides and incubate with the HRP-conjugated secondary antibody.

  • Develop the signal using a DAB chromogen kit, which will produce a brown precipitate at the site of the antigen.[12]

  • Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydrate the slides and mount with a coverslip.

  • Image and quantify the F4/80 positive area using a microscope and image analysis software.

Flow Cytometry for Macrophage Analysis in Aortic Tissue

Materials:

  • Freshly harvested aortas

  • Enzymatic digestion buffer (e.g., containing collagenase, hyaluronidase, and DNase)[14]

  • Cell strainers (70 µm)

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-F4/80, anti-CD11b)

  • Flow cytometer

Protocol:

  • Perfuse the mouse with PBS to remove blood from the vasculature.

  • Harvest the aorta and mince it into small pieces.

  • Digest the tissue in an enzymatic digestion buffer at 37°C with agitation to generate a single-cell suspension.[14]

  • Pass the cell suspension through a 70 µm cell strainer to remove any remaining tissue clumps.[14]

  • Wash the cells with FACS buffer and centrifuge to pellet the cells.

  • Resuspend the cells in FACS buffer and block non-specific antibody binding by incubating with an Fc block.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against macrophage markers (e.g., CD45, F4/80, CD11b).[15][16]

  • Wash the cells to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data using appropriate software, gating on the leukocyte population (CD45+) and then identifying macrophages (e.g., F4/80+, CD11b+).[15][16]

References

Application Notes and Protocols for the Preparation of GSK2593074A for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, for in vivo administration. The following instructions are intended to ensure consistent and effective formulation for preclinical research.

Introduction

This compound is a small molecule inhibitor of necroptosis, a form of programmed cell death, by targeting RIPK1 and RIPK3.[1][2][3] Its low aqueous solubility necessitates specific formulation strategies for in vivo use. The protocols outlined below describe methods to prepare this compound for intraperitoneal (i.p.) injection in animal models.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of this compound solutions.

ParameterValueSource
Molecular Weight 465.57 g/mol [1][4]
In Vitro Solubility (DMSO) 41.67 mg/mL (89.50 mM)[1][4]
In Vivo Formulation 1 (Final Concentration) 2 mg/mL (4.3 mM)[1]
In Vivo Formulation 1 Composition 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[1]
In Vivo Formulation 2 Composition DMSO, Cremophor EL, H₂O (1:1:8)[5]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[4]
Storage (Stock Solution in Solvent) -80°C for 2 years; -20°C for 1 year[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Injection Solution (DMSO/PEG300/Tween 80/Saline)

This protocol is recommended for achieving a clear solution for intraperitoneal injection.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[4]

    • Use an ultrasonic bath to aid dissolution if necessary.[1][4] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and water content can significantly impact solubility.[4]

  • Prepare the Vehicle Mixture:

    • In a sterile tube, combine the required volumes of PEG300 and Tween 80.

    • For a final solution with 10% DMSO, 40% PEG300, and 5% Tween 80, the initial mixture will contain PEG300 and Tween 80 in a 8:1 ratio.

  • Formulate the Final Injection Solution:

    • For a final volume of 1 mL, add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to 400 µL of PEG300. Mix thoroughly until a clear solution is obtained.[4]

    • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.[4]

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.[4]

    • The final concentration of this compound will be approximately 2.08 mg/mL.

    • It is recommended to prepare the working solution fresh on the day of use.[4][6]

Protocol 2: Preparation of this compound Injection Solution (DMSO/Cremophor EL/Water)

This alternative formulation has also been used for in vivo studies.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cremophor EL

  • Sterile Water for Injection

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO as described in Protocol 1.

  • Formulate the Final Injection Solution:

    • Combine the this compound DMSO stock solution, Cremophor EL, and sterile water in a volumetric ratio of 1:1:8.[5]

    • For example, to prepare 1 mL of the final solution, mix 100 µL of the DMSO stock solution, 100 µL of Cremophor EL, and 800 µL of sterile water.

    • Vortex thoroughly to ensure a homogenous suspension.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in the necroptosis signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination (Survival) Necrosome Necrosome RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL pMLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Translocates to membrane Necrosome->MLKL Phosphorylates This compound This compound This compound->RIPK1 Inhibits This compound->RIPK3 Inhibits TNFa TNFα TNFa->TNFR1 Binds

Caption: Mechanism of this compound in inhibiting necroptosis.

Experimental Workflow for this compound Injection Preparation

The following diagram outlines the workflow for preparing this compound for injection using Protocol 1.

cluster_prep Preparation of Stock and Vehicle cluster_formulation Final Formulation cluster_final Final Product A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C This compound Stock Solution B->C F Add Stock Solution to PEG300 C->F D Combine PEG300 and Tween 80 E Vehicle Premix D->E G Add Tween 80 F->G H Add Saline (Slowly with Vortexing) G->H I Injectable Solution (Use Immediately) H->I

References

GSK2593074A stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK2593074A, also known as GSK'074, is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3] These kinases are key mediators of necroptosis, a form of programmed necrotic cell death implicated in various inflammatory diseases.[4][5] this compound directly binds to RIPK1 and RIPK3 with high affinity, demonstrating Kd values of 130 nM and 12 nM, respectively.[2] Its ability to inhibit necroptosis makes it a valuable tool for research into conditions such as abdominal aortic aneurysms.[4][5] Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring reproducible experimental results. These notes provide detailed protocols for the preparation and storage of this compound for both in vitro and in vivo applications.

Physicochemical and Solubility Data

Quantitative data for this compound is summarized below. It is crucial to use this information for accurate preparation of stock and working solutions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 465.57 g/mol [6]
Molecular Formula C₂₇H₂₃N₅OS[1][2][6]
CAS Number 1337531-06-2[1][2][6]
Appearance Light yellow to khaki solid[1][7]

Table 2: Solubility of this compound

Solvent / FormulationConcentrationMolarityNotesReference
DMSO 41.67 mg/mL89.50 mMUse of newly opened DMSO and ultrasonication is recommended for complete dissolution.[1][6][7][1][6]
In Vivo Formulation 1 ≥ 2.08 mg/mL4.47 mM10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][1]
In Vivo Formulation 2 ≥ 2.5 mg/mL10.85 mM10% DMSO, 90% (20% SBE-β-CD in Saline).[8]
In Vivo Formulation 3 ≥ 2.5 mg/mL10.85 mM10% DMSO, 90% Corn Oil.[8]

Storage and Stability

Proper storage is essential to prevent degradation of the compound in both its solid and dissolved forms. It is highly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.[1][6][7][8]

Table 3: Storage Conditions and Stability

FormStorage TemperatureStability PeriodReference
Powder -20°C3 years[1][6][7]
4°C2 years[1][7]
In Solvent (Stock Solution) -80°C2 years[1][7][8]
-20°C1 year[1][7][8]

Signaling Pathway of this compound Inhibition

This compound acts by inhibiting the kinase activity of RIPK1 and RIPK3, which are central components of the necroptosis pathway. This pathway is typically activated by stimuli such as TNF-α.

Necroptosis_Inhibition cluster_0 Necroptosis Pathway cluster_1 Inhibitor Action Stimulus Stimulus (e.g., TNF-α) RIPK1 RIPK1 Stimulus->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis Executes GSK This compound GSK->RIPK1 GSK->RIPK3 Stock_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex & Sonicate for Dissolution add_dmso->mix aliquot 4. Aliquot into Single-Use Tubes mix->aliquot store 5. Store at -20°C or -80°C aliquot->store in_vitro In Vitro Dilution (e.g., cell media) store->in_vitro in_vivo In Vivo Formulation Prep (Freshly Prepared) store->in_vivo

References

Application Notes and Protocols for GSK2593074A: A Dual RIPK1/RIPK3 Inhibitor for Necroptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK2593074A, a potent small molecule inhibitor of necroptosis. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in in vitro and in vivo research settings.

Introduction

This compound is a highly selective, dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), two central kinases that orchestrate the necroptotic cell death pathway.[1][2][3][4][5] Necroptosis is a form of programmed necrosis that plays a critical role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and ischemic injury.[3][4][6] By targeting both RIPK1 and RIPK3, this compound effectively blocks the formation of the necrosome, a key signaling complex, thereby preventing the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent cell death.[7][8] This document serves as a guide for utilizing this compound to inhibit necroptosis in experimental models.

Mechanism of Action

This compound functions by binding to the kinase domains of both RIPK1 and RIPK3, inhibiting their catalytic activity.[3][4][7] This dual inhibition prevents the crucial protein-protein interactions and phosphorylation events required for the execution of necroptosis. Specifically, this compound has been shown to block the interaction between RIPK1 and RIPK3, a critical step in the assembly of the necrosome complex.[7] This, in turn, prevents the subsequent RIPK3-mediated phosphorylation of MLKL, the terminal effector of necroptosis.[7][8]

Necroptosis_Pathway_Inhibition cluster_necrosome Necrosome Formation TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Interaction & Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis This compound This compound This compound->RIPK1 This compound->RIPK3

Figure 1: Mechanism of this compound in the Necroptosis Pathway.

Quantitative Data Summary

This compound exhibits potent inhibition of necroptosis across various cell lines and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

Cell LineSpeciesNecroptosis StimulusIC50 (nM)Reference
MOVAS (Smooth Muscle Cells)MurineTNFα + zVAD~3[1]
L929 (Fibroblasts)MurineTNFα~3[1]
Bone Marrow-Derived Macrophages (BMDM)MurineNot Specified~3[1]
HT-29 (Colon Adenocarcinoma)HumanNot Specified~3[1]
A549 (Lung Carcinoma)HumanThapsigargin30[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

ParameterControl (DMSO)This compound (0.93 mg/kg/day)P-valueReference
Aortic Dilatation (%)85.39 ± 15.7636.28 ± 5.76<0.05[1]
AAA Incidence (%)83.316.7Not Specified[1]
Aortic Expansion (%)66.06 ± 9.1727.36 ± 8.25<0.05[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on necroptosis.

Protocol 1: In Vitro Necroptosis Inhibition Assay

This protocol describes how to assess the ability of this compound to protect cells from induced necroptosis using a cell viability assay.

Necroptosis_Inhibition_Workflow start Start: Cell Seeding pretreatment Pre-treatment with This compound or Vehicle start->pretreatment induction Induction of Necroptosis (e.g., TNFα + zVAD) pretreatment->induction incubation Incubation (3-24 hours) induction->incubation viability Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability analysis Data Analysis: Calculate IC50 viability->analysis end End analysis->end

Figure 2: General workflow for an in vitro necroptosis inhibition assay.

Materials:

  • Cell line susceptible to necroptosis (e.g., L929, HT-29)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Necroptosis Induction: Add the necroptosis-inducing agents to the wells. Include control wells with cells only, cells with vehicle, and cells with inducing agents only.

  • Incubation: Incubate the plate for a predetermined time (e.g., 3-24 hours), which should be optimized for the specific cell line and stimulus.

  • Cell Viability Measurement: Equilibrate the plate and the cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After a brief incubation, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated, necroptosis-induced control. Plot the cell viability against the log concentration of this compound and calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of Necroptosis Signaling

This protocol details the detection of key phosphorylated proteins in the necroptosis pathway to confirm the mechanism of action of this compound.

Materials:

  • Cell line susceptible to necroptosis

  • 6-well cell culture plates

  • This compound

  • Necroptosis-inducing agents

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and total protein antibodies for normalization)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and necroptosis-inducing agents as described in Protocol 1.

  • Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Signal Detection: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect RIPK1-RIPK3 Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between RIPK1 and RIPK3.

Materials:

  • Cell line susceptible to necroptosis

  • This compound

  • Necroptosis-inducing agents

  • Co-IP lysis buffer (non-denaturing)

  • Anti-RIPK3 antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Anti-RIPK1 antibody (for detection)

  • IgG control antibody

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 2 and lyse them with a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysates with an anti-RIPK3 antibody or an IgG control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

  • Western Blotting: Analyze the eluted samples by Western blotting using an anti-RIPK1 antibody to detect the co-immunoprecipitated RIPK1. The input lysates should also be run as a control.

Disclaimer

The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagents, and equipment. This compound is for research use only and is not intended for human use.

References

Application Notes and Protocols for GSK2593074A: A Tool for Dissecting RIPK1-Dependent and -Independent Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. The canonical necroptosis pathway is mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent plasma membrane rupture. However, emerging evidence points to the existence of RIPK1-independent necroptotic pathways, where RIPK3 can be activated by alternative mechanisms. Distinguishing between these pathways is crucial for understanding the nuances of necroptotic signaling and for the development of targeted therapeutics.

GSK2593074A is a potent dual inhibitor of RIPK1 and RIPK3, making it a valuable pharmacological tool to investigate and differentiate between RIPK1-dependent and -independent necroptosis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in such studies.

Mechanism of Action

This compound effectively blocks necroptosis by inhibiting the kinase activities of both RIPK1 and RIPK3.[1][2] In the canonical pathway, TNFα stimulation in the presence of a caspase inhibitor (e.g., zVAD-fmk) leads to the autophosphorylation of RIPK1, which then recruits and phosphorylates RIPK3. This RIPK1-RIPK3 complex, known as the necrosome, subsequently phosphorylates MLKL, the executioner of necroptosis.[3][4] this compound intervenes by preventing the kinase activity of both RIPK1 and RIPK3, thereby inhibiting necrosome formation and downstream signaling.

In RIPK1-independent necroptosis, stimuli such as Toll-like receptor 3 (TLR3) activation by poly(I:C) or TNF-related apoptosis-inducing ligand (TRAIL) can lead to the activation of RIPK3 without the requirement for RIPK1 kinase activity.[4] Since this compound also potently inhibits RIPK3, it can be used to confirm the involvement of necroptosis in these alternative pathways.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineNecroptosis StimulusIC50 (nM)Reference
L929 (mouse fibrosarcoma)TNFα + zVAD-fmk~3[1]
MOVAS (mouse smooth muscle)TNFα + zVAD-fmk~3[1]
HT-29 (human colon adenocarcinoma)TNFα + zVAD-fmk~3[1]
Bone Marrow-Derived Macrophages (BMDM, murine)TNFα + zVAD-fmk~3[1]

Table 2: Comparison of Inhibitory Profiles of Necroptosis Inhibitors

InhibitorTarget(s)Typical Effective ConcentrationKey Application
This compound RIPK1 & RIPK31-100 nMStudying both RIPK1-dependent and -independent necroptosis.
Necrostatin-1 (Nec-1) RIPK11-30 µMSpecific inhibition of RIPK1-dependent necroptosis.[3]
GSK'872 RIPK31-10 µMSpecific inhibition of RIPK3-mediated necroptosis.

Signaling Pathway Diagrams

Necroptosis_Pathways cluster_dependent RIPK1-Dependent Necroptosis cluster_independent RIPK1-Independent Necroptosis TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1_act RIPK1 (active) TNFR1->RIPK1_act + zVAD-fmk RIPK3_act_dep RIPK3 (active) RIPK1_act->RIPK3_act_dep MLKL_act_dep MLKL (active) RIPK3_act_dep->MLKL_act_dep Necroptosis_dep Necroptosis MLKL_act_dep->Necroptosis_dep GSK2593074A_dep This compound GSK2593074A_dep->RIPK1_act GSK2593074A_dep->RIPK3_act_dep Stimulus_ind e.g., poly(I:C) / TRAIL Receptor_ind TLR3 / TRAIL-R Stimulus_ind->Receptor_ind RIPK3_act_ind RIPK3 (active) Receptor_ind->RIPK3_act_ind MLKL_act_ind MLKL (active) RIPK3_act_ind->MLKL_act_ind Necroptosis_ind Necroptosis MLKL_act_ind->Necroptosis_ind GSK2593074A_ind This compound GSK2593074A_ind->RIPK3_act_ind

Caption: Signaling pathways of RIPK1-dependent and -independent necroptosis.

Experimental Protocols

Protocol 1: Induction and Inhibition of RIPK1-Dependent Necroptosis

This protocol describes the induction of necroptosis in a standard cell line (e.g., L929 or HT-29) using TNFα and a pan-caspase inhibitor, and its inhibition by this compound.

Materials:

  • Cell line of interest (e.g., L929, HT-29)

  • Complete cell culture medium

  • Recombinant human or mouse TNFα (species-dependent)

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound

  • Necrostatin-1 (as a control)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, Sytox Green)

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare stock solutions of this compound and Necrostatin-1 in DMSO. Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Pre-treatment: Pre-treat cells with the desired concentrations of this compound, Necrostatin-1, or vehicle (DMSO) for 1-2 hours.

  • Necroptosis Induction: Add TNFα (e.g., 10-100 ng/mL) and zVAD-fmk (e.g., 20-50 µM) to the wells.

  • Incubation: Incubate the plate for 6-24 hours, depending on the cell line and experimental endpoint.

  • Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

Protocol 2: Differentiating RIPK1-Dependent vs. RIPK1-Independent Necroptosis

This protocol utilizes a comparative approach with different stimuli and inhibitors to distinguish between the two necroptosis pathways. This example uses TNFα-induced cytokine production in smooth muscle cells as a model for RIPK1-independent, RIPK3-dependent signaling.

Materials:

  • Mouse aortic smooth muscle cells (MOVAS) or similar

  • RIPK1 knockout/knockdown cells and corresponding wild-type controls (optional, for definitive pathway confirmation)

  • Complete cell culture medium

  • Recombinant mouse TNFα

  • This compound

  • Necrostatin-1

  • GSK'872 (RIPK3 specific inhibitor)

  • DMSO

  • 6-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Seeding: Seed MOVAS cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treatment: Pre-treat cells with this compound (e.g., 100 nM), Necrostatin-1 (e.g., 10 µM), GSK'872 (e.g., 5 µM), or vehicle (DMSO) for 2 hours.

  • Stimulation: Add TNFα (e.g., 10 ng/mL) to the wells.

  • Incubation: Incubate for 2-4 hours.

  • RNA Extraction and qRT-PCR:

    • Wash cells with PBS and lyse to extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR to measure the expression levels of pro-inflammatory cytokines (e.g., IL-6, Cxcl1). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Compare the cytokine expression levels between the different treatment groups. Inhibition by this compound and GSK'872, but not Necrostatin-1, would indicate a RIPK1-independent, RIPK3-dependent signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start Seed_Cells Seed Cells (e.g., L929, MOVAS) Start->Seed_Cells Pre_treat Pre-treat with Inhibitors (this compound, Nec-1, Vehicle) Seed_Cells->Pre_treat Induce_Necroptosis Induce Necroptosis Pre_treat->Induce_Necroptosis RIPK1_Dep RIPK1-Dependent (TNFα + zVAD-fmk) Induce_Necroptosis->RIPK1_Dep  Path A RIPK1_Indep RIPK1-Independent (e.g., TNFα alone in MOVAS) Induce_Necroptosis->RIPK1_Indep  Path B Incubate Incubate (Time course) RIPK1_Dep->Incubate RIPK1_Indep->Incubate Assess_Endpoint Assess Endpoint Incubate->Assess_Endpoint Cell_Viability Cell Viability Assay Assess_Endpoint->Cell_Viability  from Path A Cytokine_Expression qRT-PCR for Cytokines Assess_Endpoint->Cytokine_Expression  from Path B Analyze_Data Analyze and Interpret Data Cell_Viability->Analyze_Data Cytokine_Expression->Analyze_Data Conclusion Determine Pathway Dependence Analyze_Data->Conclusion

References

Troubleshooting & Optimization

Troubleshooting GSK2593074A insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2593074A. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as GSK'074, is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2][3][4] It functions by binding to both RIPK1 and RIPK3, thereby inhibiting their kinase activity.[3][4] This dual inhibition effectively blocks the necroptosis signaling pathway, a form of programmed cell death.[1][5] GSK'074 has been shown to inhibit necroptosis in various human and murine cell types with an IC50 of approximately 3 nM.[1][5]

Q2: What are the basic chemical properties of this compound?

Below is a summary of the key chemical properties of this compound:

PropertyValue
CAS Number 1337531-06-2
Molecular Formula C27H23N5OS
Molecular Weight 465.57 g/mol [1]

Q3: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions in a solvent should be stored at -80°C for up to 1 year.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide: Insolubility Issues

Q4: I am having trouble dissolving this compound. What is the recommended solvent?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][6] The solubility in DMSO is approximately 41.67 mg/mL (89.50 mM).[1][6]

Q5: My this compound is not fully dissolving in DMSO, even at the recommended concentration. What can I do?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture, which can significantly impact the solubility of compounds.[1] Always use newly opened or properly stored anhydrous DMSO.

  • Apply sonication: Sonication is recommended to aid in the dissolution of this compound in DMSO.[6] Gentle warming can also be applied, but be cautious of potential compound degradation.

  • Prepare a more dilute stock solution: If the compound still does not fully dissolve, try preparing a more dilute stock solution. For cell-based assays, it is generally recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration.[6]

Q6: I need to prepare a working solution for my cell culture experiments. How should I dilute the DMSO stock solution?

When preparing a working solution for cell culture, the DMSO stock solution should be diluted in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] If a higher concentration is necessary, a solvent control group should be included in your experiment to assess any potential effects of the solvent on the cells.[6]

Q7: I am preparing this compound for an in vivo study and am observing precipitation. What is a suitable formulation?

A commonly used formulation for in vivo administration of this compound involves a co-solvent system to maintain its solubility in an aqueous solution.[1][6] A recommended formulation protocol is provided below.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Calculation: To prepare a 10 mM stock solution, weigh out 4.656 mg of this compound (Molecular Weight = 465.57 g/mol ).

  • Procedure: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution thoroughly. d. If the compound is not fully dissolved, place the tube in a sonicator bath until the solution is clear. e. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.

Protocol 2: Preparation of an In Vivo Formulation (2 mg/mL)

This protocol is based on a formulation that has been used for intraperitoneal injection in mice.[1][6]

  • Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure: The following steps should be performed sequentially, ensuring the solution is clear before adding the next solvent.[6] a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL). To do this, dissolve 2 mg of the compound in 50 µL of DMSO. b. In a separate tube, add 300 µL of PEG300. c. Add the 50 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear. d. Add 50 µL of Tween-80 and mix until the solution is clear. e. Add 600 µL of saline to bring the total volume to 1 mL. Mix thoroughly. f. The final concentration of this working solution will be 2 mg/mL. This formulation should be prepared fresh for immediate use.[6]

Visualizations

Signaling Pathway of Necroptosis Inhibition by this compound

Necroptosis_Inhibition cluster_upstream Upstream Signaling cluster_necrosome Necrosome Formation cluster_downstream Downstream Events TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 TRADD_FADD TRADD/FADD TNFR1->TRADD_FADD RIPK1 RIPK1 TRADD_FADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_Oligomerization MLKL Oligomerization & Translocation MLKL->MLKL_Oligomerization Cell_Membrane_Disruption Cell Membrane Disruption MLKL_Oligomerization->Cell_Membrane_Disruption Necroptosis Necroptosis Cell_Membrane_Disruption->Necroptosis This compound This compound This compound->RIPK1 This compound->RIPK3

Caption: Inhibition of the Necroptosis Pathway by this compound.

Experimental Workflow for Solubility Testing

Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome cluster_troubleshooting Troubleshooting Weigh_Compound Weigh this compound Add_Solvent Add Anhydrous DMSO Weigh_Compound->Add_Solvent Vortex Vortex Thoroughly Add_Solvent->Vortex Sonicate Sonicate if Necessary Vortex->Sonicate Observe Visually Inspect for Clarity Sonicate->Observe Clear_Solution Clear Stock Solution Observe->Clear_Solution Successful Precipitate Precipitate Remains Observe->Precipitate Unsuccessful Dilute Prepare a More Dilute Solution Precipitate->Dilute Check_DMSO Use Fresh DMSO Precipitate->Check_DMSO Dilute->Vortex Check_DMSO->Add_Solvent

Caption: Troubleshooting Workflow for Dissolving this compound.

References

Potential artifacts in GSK2593074A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK2593074A, a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. Below you will find troubleshooting guides and frequently asked questions to address potential artifacts and common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent necroptosis inhibitor that functions by dually targeting and inhibiting the kinase activity of both RIPK1 and RIPK3.[1][2][3] This inhibition prevents the formation of the necrosome, a key complex in the necroptosis signaling pathway, thereby blocking this form of programmed cell death.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: For in vitro experiments, this compound can be dissolved in dimethylsulfoxide (DMSO). For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[3] It is crucial to prepare a clear stock solution first.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] For in vivo experiments, it is recommended to use a freshly prepared working solution on the same day.[3]

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The effective concentration of this compound can vary between cell lines. However, it has been shown to inhibit necroptosis in multiple cell types, including mouse SMCs, L929 fibroblasts, and human HT29 cells, with an IC50 of approximately 3 nM.[3] Complete rescue from necroptosis in human and murine cells has been observed at concentrations as low as 10 nM.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Media Poor solubility of this compound in aqueous solutions.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to maintain solubility. Prepare fresh dilutions from a concentrated stock solution for each experiment.
Inconsistent or No Inhibitory Effect 1. Inactive compound due to improper storage. 2. Incorrect concentration used. 3. Cell line is not sensitive to necroptosis induction.1. Ensure the compound has been stored correctly at -20°C or -80°C.[3] 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and stimulus. 3. Verify that your experimental model undergoes necroptosis by using appropriate positive and negative controls.
Unexpected Off-Target Effects Kinase inhibitors can sometimes have effects on proteins other than their intended targets.[4]Consider potential off-target effects in your data interpretation. For example, dual specificity mitogen-activated protein kinase 5 has been identified as a potential off-target of this compound.[5] Include relevant controls to assess pathways that might be affected by off-target binding.
High Background Signal in Assays The vehicle (e.g., DMSO) may have an effect on the cells.Always include a vehicle-only control group in your experiments to account for any effects of the solvent.[2]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineStimulusIC50Reference
MOVAS (mouse smooth muscle cells)TNF-α + zVAD~3 nM[3]
L929 (mouse fibroblasts)TNF-α + zVAD~3 nM[3]
BMDM (mouse bone marrow-derived macrophages)Various stimuli~3 nM[3]
HT29 (human colon epithelial cells)Various stimuli~3 nM[3]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

Treatment GroupAortic DilatationAAA IncidenceReference
DMSO (Control)85.39 ± 15.76%83.3%[3]
This compound36.28 ± 5.76%16.7%[3]

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay

  • Cell Plating: Seed cells (e.g., L929 or MOVAS) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of a pan-caspase inhibitor (e.g., zVAD-FMK) and a necroptosis-inducing agent (e.g., TNF-α).

  • Incubation: Incubate the cells for a predetermined duration (e.g., 3-24 hours), depending on the cell line and stimulus.

  • Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® or by staining with a viability dye like 7-AAD followed by flow cytometry.[6]

Protocol 2: Preparation of this compound for In Vivo Administration

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[3]

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.[3]

  • Working Solution: To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly. Add 50 µL of Tween-80 and mix again. Finally, add 450 µL of Saline to reach the final volume of 1 mL.[3]

  • Administration: The working solution should be prepared fresh on the day of use and administered to the animals via the desired route (e.g., intraperitoneal injection).[3]

Visualizations

Necroptosis_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF-α binding RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL phosphorylates RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis induces This compound This compound This compound->RIPK1 inhibits This compound->RIPK3 inhibits

Caption: this compound inhibits necroptosis by targeting RIPK1 and RIPK3.

experimental_workflow cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment plate_cells Plate Cells add_gsk Add this compound or Vehicle plate_cells->add_gsk induce_necroptosis Induce Necroptosis (e.g., TNF-α + zVAD) add_gsk->induce_necroptosis measure_viability Measure Cell Viability induce_necroptosis->measure_viability induce_model Induce Animal Model (e.g., AAA) treat_animals Treat with this compound or Vehicle induce_model->treat_animals monitor_disease Monitor Disease Progression treat_animals->monitor_disease analyze_tissues Analyze Tissues monitor_disease->analyze_tissues

Caption: General experimental workflows for in vitro and in vivo studies.

References

GSK2593074A selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the kinase selectivity profile of GSK2593074A. It includes troubleshooting guides and frequently asked questions in a user-friendly format to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1] It functions as a Type II kinase inhibitor, binding to the DFG-out (inactive) conformation of these kinases, which contributes to its high selectivity.[2] By inhibiting RIPK1 and RIPK3, this compound effectively blocks the necroptosis signaling pathway, a form of programmed cell death.

Q2: What was the scope of the kinase selectivity profiling for this compound?

A2: The selectivity of this compound was comprehensively assessed against a panel of 468 human kinases (403 non-mutant and 65 mutant) using the DiscoveRx KINOMEscan™ technology at a concentration of 100 nM.

Q3: How is the selectivity of this compound quantified?

A3: The selectivity is expressed using S-scores, which are calculated based on the number of non-mutant kinases where binding is less than a certain percentage of the control. The specific scores for this compound are:

  • S(35): The number of kinases with binding <35% of the control.

  • S(10): The number of kinases with binding <10% of the control.

  • S(1): The number of kinases with binding <1% of the control.

A lower S-score indicates higher selectivity.

Q4: What are the known primary targets and off-targets of this compound from the KINOMEscan™ profiling?

A4: The primary targets of this compound are RIPK1 and RIPK3. The KINOMEscan™ profile demonstrated high selectivity for these kinases. While a complete list of off-targets with significant inhibition is not publicly available, a TREEspot™ map visualization from the profiling study indicates a very clean off-target profile. The map shows RIPK1 as the primary target, with only a few other kinases showing similar high-affinity binding. One known off-target with potential relevance is the dual specificity mitogen-activated protein kinase 5.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

ParameterDescriptionValue
Primary Targets The intended kinases inhibited by this compound.RIPK1, RIPK3
Screening Platform Technology used for selectivity profiling.DiscoveRx KINOMEscan™
Number of Kinases Screened Total number of human kinases in the panel.468
This compound Concentration Concentration of the inhibitor used in the screen.100 nM
Selectivity Score S(35) Number of kinases with binding <35% of control.[Data not publicly available]
Selectivity Score S(10) Number of kinases with binding <10% of control.[Data not publicly available]
Selectivity Score S(1) Number of kinases with binding <1% of control.[Data not publicly available]
Known Off-Targets Other kinases that showed significant binding.Dual specificity mitogen-activated protein kinase 5

Note: Specific quantitative values for S-scores and a comprehensive list of off-targets are not detailed in the primary publication. The TREEspot™ visualization indicates a high degree of selectivity.

Experimental Protocols

KINOMEscan™ Assay: A General Overview

The following provides a general methodology for a competitive binding assay like KINOMEscan™, as the specific proprietary details may vary.

Q5: What is the principle of the KINOMEscan™ assay?

A5: The KINOMEscan™ assay is a competitive binding assay that quantifies the interaction between a test compound (this compound) and a panel of kinases. It does not directly measure kinase activity (i.e., phosphorylation). The assay typically involves a kinase-tagged probe, an immobilized ligand that binds to the active site of the kinase, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase that remains bound to the immobilized ligand is then quantified, usually by quantitative PCR (qPCR) of the tag. A lower amount of bound kinase indicates stronger competition from the test compound.[3]

Experimental Workflow

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_data Data Analysis prep1 Kinase Panel Preparation: 468 human kinases are expressed, typically as fusions with a DNA tag. assay1 Incubation: The kinase, immobilized ligand, and this compound are incubated together to allow binding competition. prep1->assay1 prep2 Ligand Immobilization: An active-site directed ligand is immobilized on a solid support. prep2->assay1 prep3 Test Compound Dilution: This compound is serially diluted to the desired screening concentration (100 nM). prep3->assay1 quant1 Washing: Unbound components are washed away. assay1->quant1 quant2 Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. quant1->quant2 data1 Calculation of % Control: The amount of bound kinase in the presence of this compound is compared to a DMSO control. quant2->data1 data2 Selectivity Scoring: S-scores are calculated based on the number of kinases below a certain % control threshold. data1->data2

Caption: A generalized workflow for the KINOMEscan™ competitive binding assay.

Signaling Pathway

Necroptosis Signaling Pathway and the Role of this compound

The diagram below illustrates the necroptosis signaling cascade and highlights the points of inhibition by this compound.

G cluster_upstream Upstream Signaling cluster_core Necrosome Formation cluster_downstream Execution TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFα binding TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRAF2->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 RHIM-RHIM interaction MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Translocation pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis GSK This compound GSK->RIPK1 Inhibition GSK->RIPK3 Inhibition

Caption: Inhibition of the necroptosis pathway by the dual RIPK1/RIPK3 inhibitor this compound.

Troubleshooting Guide

Q6: I am not observing the expected inhibition of necroptosis with this compound in my cell-based assay. What could be the issue?

A6: Several factors could contribute to a lack of efficacy in a cell-based assay. Consider the following:

  • Compound Integrity and Solubility: Ensure that your stock of this compound is properly stored and has not degraded. Confirm that it is fully solubilized in the appropriate solvent (e.g., DMSO) before diluting into your cell culture medium. Precipitation of the compound will significantly reduce its effective concentration.

  • Cell Line and Necroptosis Induction: Verify that your chosen cell line is capable of undergoing necroptosis and that you are using an appropriate stimulus (e.g., TNFα in combination with a caspase inhibitor like z-VAD-fmk) to induce this pathway. The expression levels of RIPK1, RIPK3, and MLKL can vary between cell lines.

  • Assay Timing and Compound Concentration: The timing of compound addition relative to the necroptosis stimulus is critical. Pre-incubation with this compound is often necessary. Also, ensure you are using a concentration range that is appropriate for inhibiting RIPK1 and RIPK3. The reported IC50 for necroptosis inhibition is in the low nanomolar range.

  • Off-Target Effects of Other Reagents: If you are using other inhibitors (e.g., caspase inhibitors), ensure they are specific and used at the correct concentration to avoid confounding effects.

Q7: I am concerned about potential off-target effects of this compound in my experiment. How can I mitigate this?

A7: While this compound has a high degree of selectivity, considering potential off-target effects is good experimental practice.

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired inhibition of necroptosis in your system. This minimizes the likelihood of engaging off-targets.

  • Include Control Compounds: Use a structurally unrelated inhibitor of necroptosis (if available) or a compound with a different mechanism of action to confirm that the observed phenotype is due to the inhibition of the intended pathway.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing the target kinases to see if this can overcome the inhibitory effect of this compound.

  • Consult the Selectivity Data: Refer to the known selectivity profile to see if any of the potential off-targets are relevant to the pathways you are studying. For example, if your experiment involves MAP kinase signaling, the potential interaction with dual specificity mitogen-activated protein kinase 5 might be relevant.

References

Interpreting unexpected results with GSK2593074A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with GSK2593074A.

Troubleshooting Unexpected Results

This section addresses specific issues that may arise during your experiments, helping you distinguish between expected, unexpected, and potentially off-target effects.

Question: We observe potent inhibition of macrophage migration in our assays. Is this a known effect of this compound?

Answer: Yes, this is an unexpected but documented finding. While this compound is primarily characterized as a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 to block necroptosis, it has been shown to directly inhibit macrophage migration.[1][2] This effect appears to be independent of its necroptosis-inhibition activity.

Question: Our experiments show that this compound inhibits macrophage migration but does not affect the expression of inflammatory cytokines like Il1b or Tnf in response to lipopolysaccharide. Is this a sign of experimental error?

Answer: No, this result is consistent with published studies. Research indicates that this compound's inhibitory effect on macrophage migration does not involve altering the expression of Il1b or Tnf.[1][2] This suggests the mechanism behind migration inhibition is separate from the classical necroptosis and inflammatory pathways targeted by the compound.

Question: We are observing cellular effects that do not seem to be related to the inhibition of necroptosis. What could be the cause?

Answer: This could be due to off-target effects of this compound. While highly potent against RIPK1 and RIPK3, small molecule inhibitors can interact with other proteins.[3][4] One identified potential off-target for this compound is the dual-specificity mitogen-activated protein kinase 5, which is known to play a role in cell migration.[1] It is also possible that RIPK1 and/or RIPK3 have cell death-independent functions that regulate inflammatory processes.[1]

Question: We are not observing the expected level of necroptosis inhibition in our cell-based assays. What are some common troubleshooting steps?

Answer: If you are not seeing the expected efficacy, consider the following:

  • Compound Concentration: Ensure the final concentration of this compound is appropriate. The IC50 for necroptosis inhibition in multiple cell lines is approximately 3 nM.[5]

  • Stimulus Used: The type and concentration of the necroptosis-inducing stimulus (e.g., TNF-α plus zVAD) can influence the outcome.

  • Cell Line Variability: Different cell lines may have varying levels of RIPK1, RIPK3, and MLKL, which could affect their sensitivity to this compound.

  • Compound Integrity: Verify the storage and handling of the compound. Stock solutions are typically stored at -20°C or -80°C.[5]

Frequently Asked Questions (FAQs)

Question: What is the primary mechanism of action for this compound?

Answer: this compound is a potent necroptosis inhibitor that functions by dually targeting and binding to both RIPK1 and RIPK3.[5][6][7] This binding inhibits the kinase activity of both proteins, preventing the formation of the "necrosome" complex and the subsequent phosphorylation of the executioner protein MLKL.[6][7][8]

Question: What are the recommended working concentrations for in vitro experiments?

Answer: For in vitro cell-based assays, this compound effectively inhibits necroptosis with an IC50 of approximately 3 nM in various human and murine cell lines, including smooth muscle cells (MOVAS) and fibroblasts (L929).[5] A concentration of 10 nM has been shown to completely block necroptosis.[6][7]

Question: What are the recommended dosages for in vivo studies?

Answer: In murine models of abdominal aortic aneurysm (AAA), effective dosages administered via daily intraperitoneal injection have been established. Dosages of 0.93, 2.33, and 4.65 mg/kg/day have all been shown to significantly inhibit aneurysm formation.[1] A dose of 4.65 mg/kg/day was used to demonstrate the attenuation of existing aneurysm progression.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineCell TypeIC50 for Necroptosis InhibitionReference
MOVASMouse Smooth Muscle~3 nM[5]
L929Mouse Fibroblast~3 nM[5]
BMDMMouse Bone Marrow-Derived Macrophages~3 nM[5]
HT29Human Colon Epithelial~3 nM[5]
Table 2: In Vivo Efficacy of this compound in Murine AAA Models
Dosage (mg/kg/day)Administration RouteAnimal ModelKey FindingReference
0.93IntraperitonealApoe-/- MiceSignificantly alleviated aneurysm formation.[5]
0.93, 2.33, 4.65IntraperitonealC57BL/6J (Calcium Phosphate Model)Significantly inhibited aneurysm formation.[1]
4.65IntraperitonealC57BL/6J (Calcium Phosphate Model)Attenuated progression of existing aneurysms.[2]

Experimental Protocols

Protocol 1: In Vitro Necroptosis Inhibition Assay
  • Cell Seeding: Plate cells (e.g., mouse aortic smooth muscle cells) in a suitable multi-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 100 nM) for a specified period (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • Necroptosis Induction: Add a necroptosis-inducing stimulus. A common combination is TNF-α (e.g., 100 ng/mL) and a pan-caspase inhibitor like zVAD-FMK (e.g., 60 µmol/L) to ensure the cell death pathway is directed towards necroptosis.[1]

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24 hours).[1]

  • Viability Assessment: Measure cell viability using a suitable method. For necroptosis, which involves membrane rupture, a dye that enters compromised cells (e.g., 7-AAD or Propidium Iodide) can be used and analyzed via flow cytometry or fluorescence microscopy.[1]

Protocol 2: Macrophage Transwell Migration Assay
  • Cell Preparation: Isolate macrophages (e.g., from mouse bone marrow) and culture them in appropriate media.

  • Assay Setup: Use a Transwell insert system (e.g., 8 µm pore size).

  • Chemoattractant: Add a chemoattractant, such as MCP-1, to the lower chamber.

  • Treatment: Resuspend macrophages in serum-free media containing either this compound at the desired concentration or a vehicle control. Place this cell suspension into the upper chamber of the Transwell insert.

  • Incubation: Allow cells to migrate through the porous membrane for several hours.

  • Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the cells that have migrated to the underside of the membrane. Count the migrated cells in several fields of view under a microscope to quantify migration.

Visualizations

Necroptosis_Pathway_Inhibition cluster_stimulus Stimulus cluster_pathway Necroptosis Pathway TNFa TNF-α RIPK1 RIPK1 TNFa->RIPK1 Activates zVAD zVAD (Caspase Inhibitor) zVAD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Phosphorylates Necrosome Necrosome Formation (RIPK1-RIPK3 Complex) MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL Phosphorylated MLKL (pMLKL) Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Executes GSK This compound GSK->RIPK1 Inhibits GSK->RIPK3 Inhibits

Caption: this compound inhibits necroptosis by targeting both RIPK1 and RIPK3.

Experimental_Workflow A 1. Seed Cells in Multi-well Plate B 2. Pre-treat with This compound or Vehicle A->B C 3. Add Necroptosis Stimulus (e.g., TNF-α + zVAD) B->C D 4. Incubate (e.g., 24 hours) C->D E 5. Stain for Cell Death D->E F 6. Analyze via Flow Cytometry E->F Troubleshooting_Logic Start Unexpected Result Observed Q1 Is the effect on macrophage migration? Start->Q1 A1_Yes This is a known, direct effect. The mechanism is independent of necroptosis inhibition. Q1->A1_Yes Yes Q2 Is the effect independent of both necroptosis and migration? Q1->Q2 No End Consult Further Literature or Technical Support A1_Yes->End A2_Yes Consider potential off-target effects. Known off-target: MAP Kinase 5. Review literature for other possibilities. Q2->A2_Yes Yes Q3 Is necroptosis inhibition weaker than expected? Q2->Q3 No A2_Yes->End Q3->End No A3_Yes Troubleshoot the assay: 1. Verify compound concentration/integrity. 2. Check stimulus activity. 3. Consider cell line differences. A3_Yes->End

References

How to minimize GSK2593074A off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2593074A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[1][2] It functions as a Type II kinase inhibitor, binding to and inhibiting the kinase activity of both RIPK1 and RIPK3, which are key regulators of the necroptosis signaling pathway.[2] By inhibiting these kinases, this compound can block necroptotic cell death and associated inflammation.[2]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound is the inhibition of necroptosis. In various cell types, it has been shown to rescue cells from necroptosis induced by different stimuli with an IC50 of approximately 3 nM.[1][2][3] In vivo, it has been demonstrated to attenuate aneurysm formation in mouse models by reducing cell death and macrophage infiltration in the aortic tissue.[4]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is highly selective, kinome-wide screening has revealed potential off-target interactions. One study identified dual specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target. It is crucial to consider that the cellular context and inhibitor concentration can influence the manifestation of off-target effects.[5]

Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of RIPK1/RIPK3 and not an off-target effect?

A4: To attribute an observed phenotype to the on-target activity of this compound, a combination of rigorous experimental controls is essential. These include:

  • Dose-Response Analysis: Demonstrate that the phenotype is observed at concentrations consistent with the IC50 for RIPK1/RIPK3 inhibition and that the effect saturates at higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: Confirm the phenotype using a different, structurally distinct inhibitor of RIPK1 and/or RIPK3.

  • Genetic Knockdown/Knockout: The most definitive control is to show that the phenotype is absent in cells where RIPK1 and/or RIPK3 have been genetically knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9).[6]

  • Inactive Enantiomer Control: If available, an inactive enantiomer of the inhibitor can be used as a negative control. For GSK'963, a similar RIPK1 inhibitor, an inactive enantiomer (GSK'962) was used to confirm on-target effects.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variability in inhibitor concentration. 2. Cell passage number and confluency. 3. Inconsistent incubation times.1. Prepare fresh dilutions of this compound from a stock solution for each experiment. 2. Use cells within a consistent passage number range and seed at a consistent density. 3. Ensure precise timing of inhibitor treatment and subsequent assays.
Observed phenotype at high concentrations only The effect may be due to off-target inhibition.1. Perform a detailed dose-response curve to determine the EC50 for your phenotype. Compare this to the known IC50 for RIPK1/RIPK3 (approx. 3 nM).[1][2][3] 2. If the EC50 is significantly higher than the on-target IC50, consider the possibility of off-target effects. 3. Validate the phenotype using genetic controls (siRNA/CRISPR) targeting RIPK1 and RIPK3.
Unexpected cytotoxicity 1. Off-target toxicity. 2. The experimental model is sensitive to necroptosis inhibition.1. Lower the concentration of this compound to the lowest effective dose for on-target inhibition. 2. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor in your specific cell line. 3. Compare the cytotoxic effects with those of a structurally unrelated RIPK1/RIPK3 inhibitor.
No observable effect 1. The necroptosis pathway is not active in your experimental model. 2. Incorrect inhibitor concentration. 3. Degraded inhibitor.1. Confirm the expression of RIPK1 and RIPK3 in your cells. Induce necroptosis with a known stimulus (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk) as a positive control. 2. Verify the concentration of your this compound stock solution. 3. Use a fresh aliquot of the inhibitor.

Quantitative Data Summary

Table 1: In Vitro Potency and Binding Affinity of this compound

Target Assay Type Value Cell Line/System
NecroptosisInhibitionIC50: ~3 nMMouse SMCs, L929, BMDM, HT29
RIPK1BindingKd: 12 nMRecombinant Human RIPK1
RIPK3BindingKd: 130 nMRecombinant Human RIPK3
PERK AutophosphorylationInhibitionIC50: 0.03 µMHuman A549 Cells

Table 2: In Vivo Efficacy of this compound in Mouse Models of Abdominal Aortic Aneurysm (AAA)

AAA Model Dosage Treatment Duration Effect on Aortic Dilatation
Calcium Phosphate0.93 mg/kg/day (i.p.)14 daysSignificant reduction compared to DMSO control
Angiotensin II0.93 mg/kg/day (i.p.)28 daysSignificant reduction compared to DMSO control

Experimental Protocols

Protocol 1: Dose-Response Curve for a Phenotypic Readout

This protocol outlines the steps to determine the effective concentration (EC50) of this compound for a specific cellular phenotype.

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for optimal growth during the experiment.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration might be 10 µM, with 3-fold dilutions. Include a vehicle-only (DMSO) control.

  • Treatment: Remove the existing medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the cells for a predetermined time, based on the expected timing of the phenotypic response.

  • Assay: Perform the assay to measure the desired phenotype (e.g., cell viability, cytokine production, protein phosphorylation).

  • Data Analysis: Plot the response as a function of the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the EC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that this compound directly binds to RIPK1 and RIPK3 in a cellular context.[8][9][10]

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant and analyze the protein levels of RIPK1 and RIPK3 by Western blotting. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Increased thermal stability of RIPK1 and RIPK3 in the presence of this compound (i.e., more protein remaining in the supernatant at higher temperatures compared to the control) indicates direct target engagement.

Protocol 3: NanoBRET™ Target Engagement Intracellular Assay

The NanoBRET™ assay allows for the quantitative measurement of compound binding to a target protein in living cells.[11][12][13]

  • Cell Transfection: Co-transfect cells with a plasmid encoding a NanoLuc®-RIPK1 or NanoLuc®-RIPK3 fusion protein and a carrier DNA.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target kinase to the cells at a fixed concentration.

  • Inhibitor Titration: Add serial dilutions of this compound to the wells.

  • Equilibration: Incubate the plate for a period (e.g., 2 hours) to allow for compound entry and binding equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Measure the donor (450 nm) and acceptor (610 nm) luminescence signals using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) will decrease in a dose-dependent manner as this compound displaces the tracer. This data can be used to calculate the intracellular IC50.

Visualizations

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits TRAF2 TRAF2 TRADD->TRAF2 recruits cIAP1 cIAP1 TRAF2->cIAP1 recruits RIPK1 RIPK1 cIAP1->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates MLKL_oligomer MLKL Oligomerization & Translocation MLKL->MLKL_oligomer Pore_formation Pore Formation MLKL_oligomer->Pore_formation Necroptosis Necroptosis Pore_formation->Necroptosis This compound This compound This compound->RIPK1 inhibits This compound->RIPK3 inhibits

Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound on RIPK1 and RIPK3.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Execution & Data Collection cluster_analysis Data Analysis & Interpretation Define_Phenotype Define Phenotypic Readout Select_Model Select Cellular/Animal Model Define_Phenotype->Select_Model Dose_Response Perform Dose-Response Experiment Select_Model->Dose_Response Target_Engagement Confirm Target Engagement (CETSA/NanoBRET) Select_Model->Target_Engagement Genetic_Controls Use Genetic Controls (siRNA/CRISPR) Select_Model->Genetic_Controls Analyze_EC50 Analyze EC50 vs IC50 Dose_Response->Analyze_EC50 Validate_On_Target Validate On-Target Effect Target_Engagement->Validate_On_Target Genetic_Controls->Validate_On_Target Analyze_EC50->Validate_On_Target Conclusion Draw Conclusion Validate_On_Target->Conclusion

Caption: A logical workflow for validating on-target effects and minimizing off-target concerns.

Logical_Relationship High_Concentration High Inhibitor Concentration Off_Target_Effect Potential for Off-Target Effects High_Concentration->Off_Target_Effect increases risk of Low_Concentration Low Inhibitor Concentration (around IC50) On_Target_Effect On-Target Effect (High Confidence) Low_Concentration->On_Target_Effect favors Off_Target_Effect->On_Target_Effect confounds

Caption: The relationship between inhibitor concentration and the likelihood of on- versus off-target effects.

References

GSK2593074A stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2593074A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in cell culture experiments.

Issue Potential Cause Recommended Solution
Compound Precipitation in Stock Solution Improper solvent or exceeding solubility limit.This compound is soluble in DMSO at 41.67 mg/mL (89.50 mM); sonication may be required to aid dissolution.[1] For long-term storage, prepare a concentrated stock solution in DMSO.
Precipitation Upon Dilution in Cell Culture Media Low aqueous solubility of the compound. The final concentration of DMSO may be too low to maintain solubility.Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] If precipitation persists, consider using a formulation aid like PEG300 and Tween 80, similar to in vivo preparations, after validating its compatibility with your cell line. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used for in vivo studies.[1]
Inconsistent or No Biological Effect Degradation of the compound in the stock solution or working solution.Store stock solutions appropriately: -80°C for up to 2 years or -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[1] It is recommended to prepare fresh working solutions for each experiment.[2]
Instability of the compound in cell culture media at 37°C.The stability of this compound in cell culture media over time is not extensively documented. It is advisable to perform a stability study under your specific experimental conditions (media type, temperature, and duration). See the detailed experimental protocol below for assessing stability.
Incorrect dosage or incubation time.This compound has been shown to inhibit necroptosis in various cell lines with an IC50 of approximately 3 nM.[2] Typical incubation times in published studies range from 3 to 6 hours.[2] Optimize the concentration and incubation time for your specific cell line and experimental setup.
Cell Toxicity Observed High concentration of DMSO in the final culture medium.The final concentration of DMSO in cell culture should ideally be kept below 0.1%.[1] If higher concentrations are necessary, a solvent control group is essential to assess the non-specific effects of the solvent on the cells.
Intrinsic toxicity of the compound at high concentrations.Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for this compound?

For long-term storage, this compound stock solutions in DMSO should be stored at -80°C for up to two years or at -20°C for up to one year.[2] To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

2. How should I prepare a working solution of this compound for cell culture experiments?

To prepare a working solution, dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the medium is not cytotoxic to your cells, typically below 0.1%.[1] Always prepare fresh working solutions for immediate use.[2]

3. What is the known solubility of this compound?

This compound is soluble in DMSO at a concentration of 41.67 mg/mL (89.50 mM).[1] Sonication can be used to aid dissolution.[1]

4. Is this compound stable in aqueous solutions and cell culture media?

While specific data on the stability of this compound in various cell culture media is limited, it is generally recommended to prepare aqueous working solutions fresh for each experiment. Small molecules can be susceptible to degradation in aqueous environments, and components of cell culture media can also affect stability. To ensure the reliability of your results, it is best practice to conduct a stability study under your specific experimental conditions.

5. What is the mechanism of action of this compound?

This compound is a potent and dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), which are key mediators of the necroptosis signaling pathway.[3] By inhibiting these kinases, this compound blocks the downstream signaling cascade that leads to programmed necrotic cell death.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a time course relevant to your experiments.

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to 37°C with 5% CO2

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the stock solution into your complete cell culture medium to the final working concentration you intend to use in your experiments (e.g., 1 µM, 10 µM). Prepare enough volume for all time points.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 96-well plate.

  • Time Points: Place the samples in a 37°C incubator. At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot for analysis. The 0-hour time point serves as the initial concentration baseline.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will provide a stability profile of the compound under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to Working Conc. in Cell Culture Medium stock->working incubate Incubate at 37°C, 5% CO2 working->incubate timepoint Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->timepoint store Store Samples at -80°C timepoint->store analyze Analyze by HPLC-UV or LC-MS/MS store->analyze data Calculate % Remaining vs. Time 0 analyze->data

Caption: Workflow for assessing this compound stability in cell culture media.

necroptosis_pathway cluster_stimulus Stimulus cluster_complexI Complex I cluster_necrosome Necrosome (Complex IIb) cluster_execution Execution TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 RIPK1_active Active RIPK1 RIPK1->RIPK1_active activates RIPK3 RIPK3 RIPK1_active->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL pore Pore Formation pMLKL->pore death Necroptotic Cell Death pore->death Inhibitor This compound Inhibitor->RIPK1_active inhibits Inhibitor->RIPK3 inhibits

Caption: this compound inhibits the necroptosis signaling pathway.

References

Technical Support Center: GSK2593074A Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2593074A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with this compound.

Critical Alert: Mechanism of Action

Initial inquiries sometimes misidentify this compound as a Sphingosine Kinase 1 (SK1) inhibitor. Based on extensive scientific literature, it is critical to clarify that This compound (also known as GSK'074) is a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 .[1][2][3] Its primary function is to block necroptosis, a form of programmed necrotic cell death. This guide is based on its well-established role as a RIPK1/RIPK3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the kinase activity of both RIPK1 and RIPK3.[2][3] These two kinases are essential components of the "necrosome," a signaling complex that executes the necroptosis pathway.[3] By inhibiting RIPK1 and RIPK3, this compound effectively blocks the downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis. It has been shown to completely rescue cells from necroptotic stimuli with an IC₅₀ of approximately 3 nM.[1]

Q2: What is the recommended vehicle control for dissolving and administering this compound?

The most commonly used vehicle for this compound in both in vitro and in vivo studies is Dimethyl sulfoxide (DMSO) .[1][4] It is crucial to run parallel experiments with a vehicle-only control group to ensure that any observed effects are due to the inhibitor and not the solvent.[5] The final concentration of DMSO in cell culture media should typically be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

Q3: How can I confirm that the observed effects in my experiment are due to on-target inhibition of necroptosis?

Confirming on-target activity is essential. A multi-faceted approach using genetic and pharmacological controls is the gold standard.

  • Genetic Knockdown/Knockout: The most rigorous method is to use cells or animal models where the target is absent.

    • RIPK3 Knockout/Knockdown: Cells lacking RIPK3 are resistant to necroptosis and should not show the same phenotype as wild-type cells when the pathway is stimulated. The effect of this compound should be occluded or absent in these cells.

    • MLKL Knockout/Knockdown: As the final executioner protein, cells lacking MLKL are also resistant to necroptosis.

  • Pharmacological Comparison: Use other well-characterized inhibitors of the necroptosis pathway, such as a RIPK1-specific inhibitor (e.g., Necrostatin-1), to see if they produce a similar biological effect.

  • Biochemical Analysis: Directly measure the phosphorylation status of necrosome components. Treatment with this compound should prevent the stimulus-induced phosphorylation of RIPK1, RIPK3, and MLKL. This can be assessed by Western Blot.

Q4: Are there any known inactive analogs of this compound to use as a negative control?

The scientific literature does not prominently feature a specific, commercially available inactive enantiomer or structural analog of this compound for use as a negative control. In the absence of such a compound, researchers must rely on the robust genetic and biochemical validation methods described in Q3 to ensure on-target specificity.

Q5: What are the known off-target effects of this compound?

While this compound is a potent RIPK1/RIPK3 inhibitor, some off-target activities have been noted. One study identified dual specificity mitogen-activated protein kinase 5 (MAP2K5) as a potential off-target through molecular binding studies.[6] This kinase is involved in cell migration.[6] Awareness of potential off-targets is crucial when interpreting results, especially if the observed phenotype is not fully rescued by genetic ablation of RIPK1 or RIPK3.

Troubleshooting Guides

Problem: My experimental phenotype is not fully rescued by RIPK3 knockout.
  • Possible Cause 1: Off-Target Effects. this compound may be acting on other targets in your system.[6][7] As mentioned, MAP2K5 is a known off-target that could influence cell migration.[6]

    • Solution: Try to replicate the phenotype using a structurally different RIPK1 inhibitor (e.g., Necrostatin-1). If the phenotype persists with this compound but not with other necroptosis inhibitors, it strongly suggests an off-target mechanism.

  • Possible Cause 2: RIPK1-Dependent Apoptosis. In certain cellular contexts, particularly when caspase-8 is inhibited, RIPK1 kinase activity can drive apoptosis independently of RIPK3 and necroptosis.

    • Solution: Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) in your RIPK3-KO cells treated with this compound. If apoptosis is occurring, the inhibitor's effect on RIPK1 may still be relevant.

Problem: I observe significant cell death or other effects in my DMSO vehicle control group.
  • Possible Cause 1: High DMSO Concentration. DMSO can be toxic to cells, especially at higher concentrations or after prolonged exposure.

    • Solution: Perform a dose-response curve for DMSO alone on your specific cell type to determine the maximum tolerated concentration (typically ≤0.1%). Ensure the final concentration in all wells, including controls, is identical and below this toxic threshold.

  • Possible Cause 2: Solvent-Induced Stress. Even at non-toxic concentrations, DMSO can induce cellular stress responses.

    • Solution: Ensure all comparisons are made relative to the vehicle control group, not to untreated cells, to properly account for any effects of the vehicle itself.[5]

Data Presentation

Table 1: Inhibitory Profile of this compound This table summarizes the reported inhibitory concentrations for this compound against its primary targets.

TargetIC₅₀ (Concentration)Cell Types/Assay ConditionReference
Necroptosis~3 nMHuman (HT29) and Murine (L929, MOVAS) cells[1]
RIPK1 Kinase ActivityInhibition equivalent to 1 µM Nec-1s at 20 nMIn vitro kinase assay[2][3]
RIPK3 Kinase ActivityPotent dual inhibitorIn vitro kinase assay[2][3]

Table 2: Hypothetical Experimental Outcome for On-Target Validation This table illustrates the expected results in a cell viability assay designed to confirm the on-target effect of this compound following induction of necroptosis (e.g., with TNFα + z-VAD).

Cell LineTreatmentExpected % Cell ViabilityInterpretation
Wild-Type (WT)Vehicle + Stimulus~20%Necroptosis is successfully induced.
Wild-Type (WT)This compound + Stimulus>90%This compound blocks necroptosis.
RIPK3 KnockoutVehicle + Stimulus>90%Genetic ablation of target prevents necroptosis.
RIPK3 KnockoutThis compound + Stimulus>90%The effect of this compound is occluded.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of RIPK3 for Negative Control Validation

This protocol provides a general framework for using siRNA to create a genetic negative control. Optimization is required for specific cell lines.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[8]

  • Reagent Preparation:

    • Solution A: Dilute 20-80 pmol of RIPK3-targeting siRNA (or a non-targeting control siRNA) in 100 µL of serum-free transfection medium (e.g., Opti-MEM™).

    • Solution B: Dilute 2-8 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free transfection medium.

  • Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-30 minutes at room temperature.[8]

  • Transfection:

    • Wash cells once with serum-free medium.

    • Add 0.8 mL of serum-free medium to the siRNA-lipid complex tube.

    • Overlay the 1 mL mixture onto the washed cells.

  • Incubation & Analysis:

    • Incubate cells for 24-72 hours. The optimal time for protein knockdown should be determined empirically.

    • After incubation, confirm RIPK3 protein knockdown via Western Blot.

    • The cells are now ready for your primary experiment, where they will be treated with a necroptotic stimulus and this compound or vehicle.

Visualizations

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol Stimulus e.g., TNFα Receptor Receptor Stimulus->Receptor RIPK1 RIPK1 Receptor->RIPK1 Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL (Active) MLKL->pMLKL pMLKL->Receptor Translocates to Membrane & Forms Pores This compound This compound This compound->RIPK1 INHIBITS This compound->RIPK3 INHIBITS

Caption: Necroptosis signaling pathway inhibited by this compound.

G cluster_controls Assemble Controls start Start: Plan Experiment with this compound vehicle Vehicle Control (e.g., DMSO) start->vehicle genetic Genetic Control (e.g., RIPK3 KO/siRNA) start->genetic pharm Pharmacological Control (e.g., Necrostatin-1) start->pharm exp Perform Primary Assay (e.g., Cell Viability) decision Is effect of this compound replicated by genetic & pharm controls? exp->decision ontarget Conclusion: Phenotype is On-Target decision->ontarget  Yes offtarget Conclusion: Phenotype is likely Off-Target. Investigate. decision->offtarget  No

Caption: Workflow for validating on-target effects of this compound.

G start Unexpected Result with This compound? q1 Is effect absent in RIPK3 KO/siRNA cells? start->q1 q3 Is there high background in vehicle control? start->q3 a1_yes Likely on-target effect. Consider RIPK1-dependent apoptosis if cell death persists. q1->a1_yes Yes a1_no Potential off-target effect. q1->a1_no No q2 Does a different RIPK inhibitor (e.g., Nec-1) phenocopy the result? a1_no->q2 a2_yes Confirms on-target pathway involvement. q2->a2_yes Yes a2_no Strongly suggests off-target effect specific to this compound. q2->a2_no No a3_yes Check DMSO concentration and toxicity. Ensure it is <0.1% and non-toxic. q3->a3_yes Yes a3_no Vehicle is likely not the issue. q3->a3_no No

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Unveiling the Potency of GSK2593074A: A Comparative Guide to RIPK1/RIPK3 Inhibition in Necroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2593074A's inhibitory effects on Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), key mediators of the necroptotic cell death pathway. This analysis is supported by experimental data and detailed methodologies for validating inhibitor efficacy.

Necroptosis, a form of regulated necrosis, is increasingly implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] Central to this pathway are the serine/threonine kinases RIPK1 and RIPK3, which form a signaling complex known as the necrosome.[2] The kinase activities of both RIPK1 and RIPK3 are critical for the execution of necroptosis, making them attractive therapeutic targets.[1] this compound has emerged as a potent dual inhibitor of both RIPK1 and RIPK3, offering a promising tool for dissecting the necroptosis pathway and a potential therapeutic agent.[3][4]

Comparative Analysis of Inhibitor Potency

The following tables summarize the quantitative data for this compound and other commonly used RIPK1 and RIPK3 inhibitors. This data highlights the comparative potency and selectivity of these compounds.

InhibitorTarget(s)IC50KdCell-based Assay IC50Source(s)
This compound RIPK1 & RIPK3 Not explicitly stated for kinase activity12 nM (RIPK1) , 130 nM (RIPK3) ~3 nM (in multiple cell types)[3][4][5]
Necrostatin-1 (Nec-1)RIPK1182 nM (EC50 for RIPK1 inhibition)Not Found494 nM (EC50 for necroptosis inhibition)[6]
Necrostatin-1s (Nec-1s)RIPK1Not explicitly statedNot FoundNot explicitly stated[7]
GSK'872RIPK31.3 nM1.8 nM100-1000 fold higher than biochemical IC50[8][9][10][11][12]
Zharp-99RIPK3Higher than GSK'8721.35 nMNot explicitly stated[2]

Table 1: Comparative Inhibitory Activity of Selected Compounds. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating tighter binding. Cell-based assay IC50s reflect the inhibitor's potency in a cellular context.

The RIPK1/RIPK3 Signaling Pathway in Necroptosis

The diagram below illustrates the central role of RIPK1 and RIPK3 in the TNF-α induced necroptosis pathway. Under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 are recruited to form the necrosome. This complex facilitates the autophosphorylation and activation of RIPK1 and RIPK3, leading to the subsequent phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane permeabilization and ultimately, cell death.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I Recruits RIPK1 RIPK1 Complex_I->RIPK1 Recruits & Ubiquitinates Necrosome Necrosome Formation (Complex IIb) RIPK1->Necrosome Casp8_inhibition Caspase-8 Inhibition (e.g., z-VAD-FMK) Casp8_inhibition->Necrosome Promotes pRIPK1 p-RIPK1 Necrosome->pRIPK1 Autophosphorylation pRIPK3 p-RIPK3 Necrosome->pRIPK3 Phosphorylation RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pRIPK3->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Disruption Plasma Membrane Disruption pMLKL->Membrane_Disruption Translocates & Inserts Necroptosis Necroptosis Membrane_Disruption->Necroptosis This compound This compound This compound->RIPK1 This compound->RIPK3 Nec1s Necrostatin-1s Nec1s->RIPK1 GSK872 GSK'872 GSK872->RIPK3

Figure 1. RIPK1/RIPK3 signaling in necroptosis.

Experimental Protocols for Inhibitor Validation

Accurate validation of inhibitor efficacy is crucial. The following are detailed methodologies for key experiments used to assess the inhibitory effect of compounds like this compound on the RIPK1/RIPK3 pathway.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of purified RIPK1 or RIPK3.

Materials:

  • Purified recombinant human RIPK1 or RIPK3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., Myelin Basic Protein (MBP) for general kinase activity)

  • Test inhibitors (this compound, Necrostatin-1s, GSK'872) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add 5 µL of kinase buffer containing the purified RIPK1 or RIPK3 enzyme.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate (e.g., MBP). The final ATP concentration should be close to the Km value for the respective kinase.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay for Necroptosis

This assay determines the concentration at which an inhibitor protects cells from necroptotic cell death.

Materials:

  • Human (e.g., HT-29) or murine (e.g., L929) cell lines susceptible to necroptosis

  • Cell culture medium and supplements

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Test inhibitors (this compound and alternatives)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

  • 96-well clear-bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitors or DMSO for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., for HT-29 cells: 100 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-FMK).

  • Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay quantifies ATP, an indicator of metabolically active cells.

  • Normalize the data to the vehicle-treated, non-induced control (100% viability) and the vehicle-treated, induced control (0% viability).

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Immunoprecipitation and Western Blotting for Protein Phosphorylation and Interaction

This method is used to assess the phosphorylation status of RIPK1, RIPK3, and MLKL, as well as the interaction between RIPK1 and RIPK3, as markers of necrosome activation.

Materials:

  • Cell line of interest

  • Reagents for inducing necroptosis (as above)

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies:

    • Primary antibodies: anti-RIPK1, anti-RIPK3, anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227), anti-MLKL, anti-p-MLKL (Ser358)

    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Protein A/G agarose beads for immunoprecipitation

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat cells with necroptosis inducers and inhibitors as described in the cell viability assay.

  • Lyse the cells at different time points to capture the dynamics of protein phosphorylation and interaction.

  • For Western Blotting of total and phosphorylated proteins:

    • Quantify protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies of interest overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • For Immunoprecipitation of RIPK1-RIPK3 complex:

    • Incubate a portion of the cell lysate with an anti-RIPK1 or anti-RIPK3 antibody overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against RIPK1 and RIPK3 to detect their interaction.

Experimental Workflow for Inhibitor Validation

The following diagram outlines a typical workflow for validating the inhibitory effect of a compound like this compound on the RIPK1/RIPK3 pathway.

Experimental_Workflow Start Start: Inhibitor Synthesis/ Acquisition Biochem_Assay In Vitro Kinase Assay (IC50, Kd) Start->Biochem_Assay Cell_Viability Cell-Based Necroptosis Assay (IC50) Biochem_Assay->Cell_Viability Promising Candidates Mechanism_Study Mechanism of Action (IP/Western Blot) Cell_Viability->Mechanism_Study Active Compounds Data_Analysis Data Analysis & Comparison Mechanism_Study->Data_Analysis Conclusion Conclusion: Inhibitor Efficacy & Potency Data_Analysis->Conclusion

Figure 2. Workflow for validating RIPK1/RIPK3 inhibitors.

References

Unveiling the Impact of GSK2593074A on Necroptosis: A Comparative Analysis of p-MLKL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of novel therapeutic compounds is paramount. This guide provides a comparative analysis of GSK2593074A, a potent necroptosis inhibitor, with a focus on its effect on the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), a key downstream effector in this cell death pathway. We present supporting experimental data and detailed protocols to facilitate the replication and further investigation of these findings.

Necroptosis is a form of programmed necrosis that is implicated in a variety of inflammatory diseases. The signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), culminating in the phosphorylation of MLKL (p-MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, leading to cell lysis. Consequently, the inhibition of MLKL phosphorylation serves as a critical biomarker for the efficacy of necroptosis inhibitors.

Comparative Analysis of Inhibitor Efficacy on p-MLKL

This section compares the performance of this compound with other known inhibitors of the necroptosis pathway. The data is summarized from publicly available experimental results, primarily Western blot analyses, which semi-quantitatively measure the levels of p-MLKL.

InhibitorTarget(s)Effect on p-MLKL LevelsReference
This compound RIPK1 and RIPK3Inferred Strong Decrease [1][2]
GSK'963 RIPK1Confirmed Decrease [3]
Necrosulfonamide (NSA) MLKLConfirmed Decrease [1]
GW806742X MLKLInferred Decrease [4]

GSK'963 , a selective RIPK1 inhibitor, has been shown to reduce the formation of high-molecular-weight MLKL oligomers, which are a direct consequence of MLKL phosphorylation.[3] This indicates a clear inhibitory effect on the necroptosis pathway at the level of MLKL activation.

Necrosulfonamide (NSA) directly targets MLKL, preventing its oligomerization and subsequent functions. Western blot analyses have confirmed its ability to reduce the levels of phosphorylated MLKL.[1]

GW806742X is another direct inhibitor of MLKL.[4] Its mechanism of action implies a reduction in p-MLKL, although direct Western blot evidence is not as widely published as for NSA.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental approach to assess them, the following diagrams are provided.

Necroptosis_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Execution cluster_inhibitors Inhibitor Action Stimulus Stimulus RIPK1 RIPK1 Stimulus->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates p-MLKL p-MLKL MLKL->p-MLKL Oligomerization Oligomerization p-MLKL->Oligomerization Cell Death Cell Death Oligomerization->Cell Death This compound This compound This compound->RIPK1 This compound->RIPK3 GSK'963 GSK'963 GSK'963->RIPK1 NSA / GW806742X NSA / GW806742X NSA / GW806742X->MLKL

Necroptosis signaling pathway and inhibitor targets.

Western_Blot_Workflow Cell Culture Cell Culture Treatment with Inhibitors Treatment with Inhibitors Cell Culture->Treatment with Inhibitors Induction of Necroptosis Induction of Necroptosis Treatment with Inhibitors->Induction of Necroptosis Cell Lysis Cell Lysis Induction of Necroptosis->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Transfer Western Transfer SDS-PAGE->Western Transfer Membrane Blocking Membrane Blocking Western Transfer->Membrane Blocking Primary Antibody Incubation (anti-p-MLKL) Primary Antibody Incubation (anti-p-MLKL) Membrane Blocking->Primary Antibody Incubation (anti-p-MLKL) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (anti-p-MLKL)->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Data Analysis Data Analysis Chemiluminescent Detection->Data Analysis

Experimental workflow for Western blot analysis of p-MLKL.

Experimental Protocols

A detailed protocol for performing Western blot analysis to detect p-MLKL is provided below. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HT-29, L929, or Caco-2) at an appropriate density and allow them to adhere overnight.

  • Pre-treat cells with the desired concentrations of this compound, GSK'963, or other inhibitors for 1-2 hours.

  • Induce necroptosis using a combination of stimuli such as TNF-α (20 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).

  • Incubate for the desired time period (e.g., 4-8 hours) to allow for MLKL phosphorylation.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358 for human, Ser345 for mouse) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the p-MLKL bands and normalize to a loading control (e.g., β-actin or GAPDH) to quantify the relative changes in p-MLKL levels.

This comprehensive guide provides a framework for evaluating the efficacy of this compound and other inhibitors on the necroptotic pathway. The provided protocols and comparative data will aid researchers in designing and interpreting experiments aimed at understanding and targeting this critical cell death mechanism.

References

A Comparative Guide to Necroptosis Inhibitors: GSK2593074A and Necrostatin-1s

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the expanding field of regulated cell death, the study of necroptosis has gained significant traction, revealing its critical role in various physiological and pathological processes. Central to this pathway are the receptor-interacting protein kinases (RIPKs), particularly RIPK1 and RIPK3. This guide provides a detailed comparison of two key small molecule inhibitors used in necroptosis research: GSK2593074A and Necrostatin-1s (Nec-1s), offering a comprehensive overview of their mechanisms, potency, and experimental applications.

Mechanism of Action: A Tale of Two Kinase Inhibitors

This compound and Necrostatin-1s both function to inhibit necroptosis, but they achieve this through distinct mechanisms of action. This compound is a dual inhibitor, targeting both RIPK1 and RIPK3, two key kinases in the necroptosis signaling cascade.[1][2][3][4] In contrast, Necrostatin-1s is a more selective inhibitor that primarily targets RIPK1.[5][6] Nec-1s is a stable analog of Necrostatin-1 (Nec-1) and was developed to improve upon the original compound's limitations, notably by eliminating its off-target inhibitory effect on indoleamine 2,3-dioxygenase (IDO).[5][6][7]

The dual-targeting nature of this compound allows it to block two critical points in the necroptosis pathway, potentially offering a more comprehensive inhibition. Nec-1s, with its specific action on RIPK1, is a valuable tool for dissecting the specific roles of this kinase in cellular processes.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and Necrostatin-1s, providing a direct comparison of their inhibitory activities.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundNecrostatin-1sSource(s)
Target(s) RIPK1 and RIPK3RIPK1[1][2][3][4][5][6]
Cellular Necroptosis IC50 ~3 nMNot explicitly stated, but equipotent to Nec-1 (EC50 ~490 nM for TNF-α-induced necroptosis)[2][3][8]
RIPK1 Binding Affinity (Kd) 130 nMNot available[9]
RIPK3 Binding Affinity (Kd) 12 nMNot applicable (does not inhibit RIPK3)[9]
Relative RIPK1 Kinase Inhibition 20 nM GSK'074 is equipotent to 1 µM Nec-1s-[10]

Table 2: Off-Target Effects

CompoundKnown Off-Target EffectsSource(s)
This compound Dual specificity mitogen-activated protein kinase 5[4]
Necrostatin-1s Lacks the IDO inhibitory activity of Nec-1. Considered more specific for RIPK1.[5][6][7]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental setups discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Death Receptor Death Receptor RIPK1 RIPK1 Death Receptor->RIPK1 Recruitment RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome pMLKL pMLKL MLKL->pMLKL Necrosome->MLKL Membrane Pore Formation Membrane Pore Formation pMLKL->Membrane Pore Formation Necroptosis Necroptosis Membrane Pore Formation->Necroptosis This compound This compound This compound->RIPK1 This compound->RIPK3 Necrostatin-1s Necrostatin-1s Necrostatin-1s->RIPK1

Caption: Necroptosis signaling pathway with inhibitor targets.

cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Induce Necroptosis Induce Necroptosis Cell Culture->Induce Necroptosis Inhibitor Treatment Inhibitor Treatment Induce Necroptosis->Inhibitor Treatment Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Western Blot Western Blot Inhibitor Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Protein Phosphorylation Analysis Protein Phosphorylation Analysis Western Blot->Protein Phosphorylation Analysis

Caption: General workflow for cellular necroptosis assay.

Detailed Experimental Protocols

In Vitro RIPK1 Kinase Assay

This assay is designed to measure the direct inhibitory effect of compounds on the enzymatic activity of RIPK1.

Materials:

  • Recombinant human RIPK1 protein

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • ATP

  • Substrate (e.g., Myelin Basic Protein)

  • This compound and Necrostatin-1s

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound and Necrostatin-1s in kinase assay buffer.

  • Add the recombinant RIPK1 enzyme to the wells of a 96-well plate.

  • Add the inhibitor dilutions to the respective wells and incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™.

  • The luminescence signal, which is proportional to the kinase activity, is read on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (TNF-α Induced)

This assay evaluates the ability of the inhibitors to protect cells from necroptosis induced by a specific stimulus.

Materials:

  • Human or murine cell line susceptible to necroptosis (e.g., HT-29, L929)

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Caspase inhibitor (e.g., z-VAD-fmk) to ensure cell death occurs via necroptosis

  • This compound and Necrostatin-1s

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega; or propidium iodide for flow cytometry)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or Necrostatin-1s for a specified time (e.g., 1-2 hours).

  • Induce necroptosis by adding a combination of TNF-α and a caspase inhibitor (e.g., z-VAD-fmk) to the cell culture medium.

  • Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Measure cell viability using a chosen method. For luminescence-based assays like CellTiter-Glo®, the reagent is added directly to the wells, and the signal is read on a luminometer. For flow cytometry, cells are harvested, stained with propidium iodide, and analyzed.

  • Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value for each inhibitor.

Conclusion

Both this compound and Necrostatin-1s are potent and valuable tools for the investigation of necroptosis. The choice between these inhibitors will largely depend on the specific research question. This compound, with its dual inhibitory action on RIPK1 and RIPK3, offers a robust method for broadly inhibiting the necroptotic pathway. Necrostatin-1s, on the other hand, provides a more targeted approach to specifically interrogate the function of RIPK1, with the advantage of being a more specific inhibitor than its predecessor, Nec-1. Researchers should carefully consider the quantitative data and experimental protocols presented in this guide to select the most appropriate tool for their studies into the intricate mechanisms of necroptosis and its role in health and disease.

References

A Comparative Guide: GSK2593074A versus the RIP3 Inhibitor GSK'843 in Necroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key inhibitors of necroptosis: GSK2593074A, a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and GSK'843, a selective inhibitor of RIPK3. This analysis is supported by experimental data to inform research and development decisions in the context of inflammatory diseases and other pathologies where necroptosis is a key mediator.

At a Glance: Key Differences

FeatureThis compoundGSK'843
Target(s) Dual RIPK1 and RIPK3 InhibitorSelective RIPK3 Inhibitor
Mechanism of Action Type II kinase inhibitor, binds to the DFG-out (inactive) conformation of both RIPK1 and RIPK3.Type I kinase inhibitor, ATP-competitive, binds to the DFG-in (active) conformation of RIPK3.
Potency High potency in inhibiting necroptosis in various cell lines (IC50 ~3 nM).[1]Potent inhibitor of RIPK3 kinase activity (IC50 = 6.5 nM).[2]
Selectivity Dual-target, also shows some affinity for other kinases at higher concentrations.[3]Highly selective for RIPK3, with minimal cross-reactivity against a large panel of kinases.[4]
Key Differentiator Lacks the pro-apoptotic effects seen with GSK'843 at higher concentrations.[3][5]Induces apoptosis at concentrations above 3 μM, limiting its in vivo applications.[3][4]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound and GSK'843 based on available experimental data.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations

ParameterThis compoundGSK'843Reference
RIPK1 Binding (Kd) 12 nMNo significant binding[3][6]
RIPK3 Binding (Kd) 130 nMNot explicitly stated as Kd, but IC50 for binding is 8.6 nM[2][6]
RIPK3 Kinase Activity (IC50) Not explicitly stated, but inhibits RIPK36.5 nM[2]
Necroptosis Inhibition (IC50 in MOVAS and L929 cells) ~3 nMNot directly compared in the same study[1]
Necroptosis Inhibition (IC50 in HT-29 cells) ~3 nMConcentration-dependent inhibition[1][4]

Table 2: Cellular Activity and Phenotypic Effects

ParameterThis compoundGSK'843Reference
Inhibition of TNF-induced Necroptosis Potent inhibitionPotent inhibition at lower concentrations[1][4]
Induction of Apoptosis No significant apoptosis induced at concentrations up to 20 μM.[3][5]Induces apoptosis at concentrations >3 μM.[3][4]
Inhibition of RIP1-independent Necroptosis EffectiveEffective[3]
Inhibition of TNFα-induced IL-6 Expression Significant repressionSignificant repression[7]

Signaling Pathways and Mechanism of Action

The necroptosis pathway is a regulated form of necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), a signaling cascade is initiated that leads to the formation of the necrosome, a protein complex containing RIPK1 and RIPK3. This results in the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to cell lysis.

Necroptosis_Pathway cluster_0 Upstream Signaling cluster_1 Necrosome Formation cluster_2 Execution Phase cluster_3 Inhibitor Intervention TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_inactive RIPK1 (inactive) TRADD->RIPK1_inactive RIPK1_active RIPK1 (active) RIPK1_inactive->RIPK1_active Autophosphorylation RIPK3_active RIPK3 (active) Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1_active->Necrosome RIPK3_active->Necrosome MLKL_inactive MLKL (inactive) Necrosome->MLKL_inactive MLKL_active p-MLKL (active) MLKL_inactive->MLKL_active Phosphorylation MLKL_oligomer MLKL Oligomer MLKL_active->MLKL_oligomer Membrane_Disruption Plasma Membrane Disruption MLKL_oligomer->Membrane_Disruption This compound This compound This compound->RIPK1_active This compound->RIPK3_active GSK843 GSK'843 GSK843->RIPK3_active

Fig. 1: Necroptosis signaling pathway with inhibitor targets.

This compound acts as a dual inhibitor, targeting both RIPK1 and RIPK3, thereby blocking two key kinases in the necroptosis cascade. In contrast, GSK'843 is a selective inhibitor of RIPK3, acting downstream of RIPK1 activation. A significant mechanistic distinction is that this compound is a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinases, whereas GSK'843 is a Type I inhibitor that competes with ATP in the active "DFG-in" conformation.[3][5] This difference in binding mode may contribute to the distinct downstream cellular effects, particularly the pro-apoptotic activity of GSK'843.

Experimental Protocols

Below are reconstructed experimental protocols for key assays used in the comparison of this compound and GSK'843, based on published literature.

In Vitro Kinase Assay (Reconstructed Protocol)

This protocol is for determining the in vitro inhibitory activity of the compounds against RIPK1 and RIPK3 kinases.

Materials:

  • Recombinant human RIPK1 and RIPK3 kinase domains

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

  • ATP (at a concentration around the Km for each kinase)

  • This compound and GSK'843 at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and GSK'843 in kinase buffer.

  • In a 384-well plate, add the kinase (RIPK1 or RIPK3) and the respective inhibitor dilution.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 values.

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitors B Add kinase (RIPK1 or RIPK3) and inhibitor to plate A->B C Incubate for 15 min at RT B->C D Add substrate (MBP) and ATP to initiate reaction C->D E Incubate for 60 min at 30°C D->E F Stop reaction and measure ADP production E->F G Calculate % inhibition and IC50 F->G

Fig. 2: Workflow for the in vitro kinase assay.
TNF-induced Necroptosis Assay in HT-29 Cells (Reconstructed Protocol)

This protocol is for assessing the ability of the inhibitors to protect human colon adenocarcinoma HT-29 cells from TNF-induced necroptosis.

Materials:

  • HT-29 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • SMAC mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and GSK'843 at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or GSK'843 for 1-2 hours.

  • Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

  • Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values for necroptosis inhibition.

Necroptosis_Assay_Workflow A Seed HT-29 cells in a 96-well plate B Pre-treat with inhibitors A->B C Induce necroptosis with TNFα/SMAC mimetic/z-VAD-fmk B->C D Incubate for 24-48 hours C->D E Measure cell viability D->E F Calculate % viability and IC50 E->F

Fig. 3: Workflow for the TNF-induced necroptosis assay.

Summary and Conclusion

This compound and GSK'843 are both potent inhibitors of necroptosis, but they exhibit distinct pharmacological profiles that make them suitable for different research applications.

This compound 's dual inhibition of both RIPK1 and RIPK3 provides a robust blockade of the necroptosis pathway. Critically, its lack of pro-apoptotic activity at higher concentrations makes it a more suitable candidate for in vivo studies and therapeutic development where a wider therapeutic window is desirable.[3][5]

GSK'843 offers high selectivity for RIPK3, making it an excellent tool for dissecting the specific roles of RIPK3 in cellular processes.[4] However, its concentration-dependent induction of apoptosis is a significant liability for in vivo applications and requires careful dose-ranging in cellular assays to avoid off-target effects.[3][4]

The choice between this compound and GSK'843 will ultimately depend on the specific experimental goals. For broad and safe inhibition of necroptosis, particularly in in vivo models, this compound appears to be the superior choice. For studies focused on the specific role of RIPK3, GSK'843 remains a valuable, albeit more complex, research tool.

References

Comparative Efficacy of GSK2593074A in Modulating Necroptotic Cell Death Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, across multiple cell lines. The document is intended to serve as a resource for researchers investigating necroptosis and developing novel therapeutics for inflammatory and degenerative diseases. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to this compound

This compound (also known as GSK'074) is a small molecule inhibitor that uniquely targets both RIPK1 and RIPK3, two key kinases in the necroptosis signaling cascade.[1][2] Necroptosis is a form of programmed, inflammatory cell death implicated in the pathogenesis of numerous conditions, including autoimmune disorders, neurodegenerative diseases, and ischemic injury.[3][4] By inhibiting both RIPK1 and RIPK3, GSK'074 effectively blocks the formation of the necrosome, a critical protein complex required for the execution of necroptosis, thereby preventing inflammatory cell death.[1][2][5] This dual-targeting mechanism makes GSK'074 a valuable tool for studying necroptosis and a potential therapeutic candidate for diseases driven by this pathway.[6][7]

Efficacy of this compound Across Diverse Cell Lines

GSK'074 has demonstrated high potency in inhibiting necroptosis across a variety of both human and murine cell lines. Its efficacy is remarkably consistent, with IC50 values in the low nanomolar range.

Cell LineTypeSpeciesNecroptosis StimulusEfficacy (IC50)Reference
MOVAS Aortic Smooth Muscle CellsMurineTNFα + zVAD~3 nM[5][8]
L929 FibroblastsMurineTNFα + zVAD~3 nM[5][8]
HT-29 Colon AdenocarcinomaHumanTNFα + zVAD~3 nM[5][8]
BMDM Bone Marrow-Derived MacrophagesMurineTNFα + zVAD~3 nM[8]
Primary Aortic SMCs Primary Smooth Muscle CellsMurineTNFα + zVADFull protection at 10 nM[5]

Comparative Analysis with Alternative RIPK Inhibitors

The potency of GSK'074 becomes evident when compared to other well-known inhibitors of the necroptosis pathway. While many compounds target only RIPK1, the dual-inhibitor nature of GSK'074 may offer a more comprehensive blockade.

CompoundTarget(s)Cell LineEfficacy (IC50/EC50)Key FeaturesReference
This compound RIPK1 & RIPK3MOVAS, L929, HT-29~3 nM Potent, dual inhibitor.[8]
Necrostatin-1s (Nec-1s) RIPK1MOVASLess potent than GSK'074Widely used research tool; GSK'074 is ~50x more potent.[1][2][5]
RIPA-56 RIPK1HT-2913 nMSelective for RIPK1; no RIPK3 activity.[1][2]
GSK'843 RIPK3L929Effective at 10 µMSelective for RIPK3.[5][9]
PK68 RIPK1L929, U93790 nM (Kinase Activity)RIPK1-selective inhibitor.[1]

Signaling Pathways and Experimental Workflow

To understand the context of GSK'074's function, it is crucial to visualize the signaling pathway it modulates and the experimental process used to evaluate its efficacy.

Necroptosis_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-survival / Pro-inflammatory) cluster_complex_II Complex II / Necrosome (Pro-death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRADD->cIAP12 RIPK1_ub RIPK1 (Ub) TRADD->RIPK1_ub NFkB NF-κB Activation RIPK1_ub->NFkB Promotes Survival RIPK1 RIPK1 (de-Ub) RIPK1_ub->RIPK1 Deubiquitination (e.g., by CYLD) RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates (RHIM-RHIM interaction) Casp8 Caspase-8 RIPK1->Casp8 MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (oligomerizes) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Translocates to membrane Forms pores TNFa TNFα TNFa->TNFR1 Casp8->RIPK1 GSK074 GSK'074 GSK074->RIPK1 Inhibits kinase activity GSK074->RIPK3 Inhibits kinase activity

Caption: The TNFα-induced necroptosis pathway. GSK'074 inhibits the kinase activity of both RIPK1 and RIPK3.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis cell_culture 1. Seed cells (e.g., L929, MOVAS) in 96-well plates compound_prep 2. Prepare serial dilutions of GSK'074 & controls add_compound 3. Add compounds to cells (Pre-incubation) compound_prep->add_compound induce_necroptosis 4. Add stimulus (e.g., TNFα + zVAD) add_compound->induce_necroptosis incubation 5. Incubate for a defined period (e.g., 3-6 hours) induce_necroptosis->incubation viability_assay 6a. Measure Cell Viability (e.g., CellTiter-Glo) incubation->viability_assay flow_cytometry 6b. Quantify Cell Death (e.g., 7-AAD Staining) incubation->flow_cytometry data_analysis 7. Calculate IC50 values and compare potencies viability_assay->data_analysis flow_cytometry->data_analysis

References

Comparison Guide: Validating GSK2593074A Activity with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the on-target activity of GSK2593074A, a dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. The primary method for robust validation involves a direct comparison between the pharmacological inhibition by this compound and the phenotype observed in genetic knockout models of its targets. This approach is essential for distinguishing on-target effects from potential off-target activities, a critical step in preclinical drug development.

Introduction to Target Validation

This compound is a potent inhibitor of necroptosis, a form of regulated cell death, by targeting the kinase activities of both RIPK1 and RIPK3.[1][2][3][4] While potent in biochemical and cell-based assays, it is crucial to confirm that the observed cellular phenotype is a direct result of inhibiting these specific targets. Genetic knockout (e.g., via CRISPR/Cas9) of RIPK1 and/or RIPK3 provides the "gold standard" for target validation.[5] By removing the target protein entirely, researchers can establish a benchmark phenotype that should be closely mimicked by a highly specific pharmacological inhibitor.

Signaling Pathway: TNF-Induced Necroptosis

Tumor Necrosis Factor (TNF) binding to its receptor, TNFR1, can initiate distinct cellular outcomes, including survival, apoptosis, or necroptosis. When caspase-8 is inhibited or absent, RIPK1 and RIPK3 are recruited to form a signaling complex known as the necrosome.[2][3] Within this complex, RIPK1 and RIPK3 autophosphorylate and transphosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing lytic cell death.[2][6] this compound acts by inhibiting the kinase function of both RIPK1 and RIPK3, thereby preventing MLKL phosphorylation and subsequent cell death.

G cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Activates pRIPK1 p-RIPK1 RIPK1->pRIPK1 RIPK3->RIPK1 Activates pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL pRIPK1->pRIPK3 Forms Necrosome pRIPK3->MLKL Phosphorylates pRIPK3->pRIPK1 pMLKL->TNFR1 Translocates & Disrupts GSK This compound GSK->RIPK1 Inhibits GSK->RIPK3 Inhibits TNF TNFα TNF->TNFR1 Binds caspase8 Caspase-8 Inhibition (e.g., z-VAD) caspase8->RIPK1

Caption: Simplified TNF-induced necroptosis pathway highlighting this compound targets.

Experimental Workflow for Validation

A direct comparative study is the most effective validation method. This involves three primary experimental arms: a wild-type (WT) cell line, the same cell line with a genetic knockout of RIPK1 or RIPK3 (KO), and the WT cell line treated with this compound. All three groups are subjected to a necroptotic stimulus, and the outcomes are measured.

G cluster_setup Cell Line Setup cluster_treatment Experimental Treatment cluster_stimulus Necroptosis Induction cluster_analysis Comparative Analysis WT Wild-Type (WT) Cells WT_DMSO WT + Vehicle (DMSO) WT->WT_DMSO WT_GSK WT + this compound WT->WT_GSK KO RIPK1/3 Knockout (KO) Cells (via CRISPR/Cas9) KO_DMSO KO + Vehicle (DMSO) KO->KO_DMSO Stimulus Stimulate all groups: TNFα + z-VAD-FMK WT_DMSO->Stimulus WT_GSK->Stimulus KO_DMSO->Stimulus Viability Cell Viability Assay (Flow Cytometry, PI Staining) Stimulus->Viability Western Western Blot (p-RIPK1, p-MLKL) Stimulus->Western

References

Comparative Guide to the Cross-Reactivity of GSK2593074A in Different Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and performance of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). This compound has been identified as a key inhibitor of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. This document summarizes its activity across different species, details relevant experimental protocols, and visualizes the targeted signaling pathway.

Executive Summary

This compound is a small molecule inhibitor that effectively blocks necroptosis in both human and murine cells with high potency.[1] It functions by dually targeting RIPK1 and RIPK3, key kinases in the necroptosis signaling cascade. While direct experimental data on a broad range of species is limited, the available information indicates comparable efficacy in human and mouse models. This suggests that the binding sites of RIPK1 and RIPK3 are likely conserved between these species. For other species, cross-reactivity remains to be experimentally determined, but can be inferred from the sequence homology of the target proteins.

Data Presentation: In Vitro Potency

The following table summarizes the in vitro potency of this compound in inhibiting necroptosis in human and murine cell lines.

SpeciesCell LineAssayIC50 (nM)Reference
HumanHT-29 (colon adenocarcinoma)Necroptosis Inhibition~3[1]
MurineL929 (fibrosarcoma)Necroptosis Inhibition~3[1]
MurineMOVAS (smooth muscle cells)Necroptosis Inhibition~3[1]
MurineBone Marrow-Derived Macrophages (BMDM)Necroptosis Inhibition~3[1]

Cross-Reactivity Profile: A Comparative Overview

Direct experimental validation of this compound's activity across a wide array of species is not extensively documented in publicly available literature. However, the potent and equivalent inhibition observed in both human and mouse cells suggests that the compound effectively targets the orthologs of RIPK1 and RIPK3 in these species.[1]

It is important to note that species-specific differences in the activity of other RIPK1 and RIPK3 inhibitors have been reported. For instance, the RIPK3 inhibitor GSK'840 is active in human cells but not in mouse cells, indicating that species differences can dictate the binding and inhibitory potential of a compound.[2] Conversely, another RIPK3 inhibitor, Zharp-99, has been shown to block necroptosis in human, rat, and mouse cells, suggesting a common mechanism of action across these species.[3]

For RIPK1 inhibitors, some have demonstrated species selectivity between primate and non-primate orthologs.[4][5] This highlights the importance of empirical validation when extrapolating inhibitor activity from one species to another.

Given the lack of broad-spectrum data for this compound, researchers should consider pilot studies to determine its efficacy in their specific species and model system of interest.

Experimental Protocols

Cell Viability Assay for Necroptosis Inhibition

This protocol is a standard method to assess the ability of this compound to inhibit necroptosis induced by TNF-α in a cell line susceptible to this form of cell death.

Materials:

  • Human HT-29 or murine L929 cells

  • Complete cell culture medium

  • Recombinant human or murine TNF-α

  • pan-Caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)

  • 96-well plates

  • Plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to the wells.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader or analyze by flow cytometry.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Co-Immunoprecipitation to Assess RIPK1-RIPK3 Interaction

This protocol is used to determine if this compound inhibits the interaction between RIPK1 and RIPK3, a critical step in the formation of the necrosome.

Materials:

  • Cells expressing endogenous or tagged RIPK1 and RIPK3

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • This compound

  • Antibody against RIPK1 or RIPK3 for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against RIPK1 and RIPK3 for Western blotting

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound or a vehicle control for the desired time.

  • Induce necroptosis as described in the cell viability assay.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1-2 hours.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against RIPK1 and RIPK3. A reduction in the co-immunoprecipitated protein in the this compound-treated sample indicates inhibition of the interaction.

Mandatory Visualization

Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 and RIPK3 in the necroptosis signaling pathway, the direct targets of this compound.

Necroptosis_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 Complex I Complex I TNFR1->Complex I Recruitment TNFa TNFa TNFa->TNFR1 Binding RIPK1 RIPK1 Complex I->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome pMLKL pMLKL MLKL->pMLKL Oligomerization Necroptosis Necroptosis pMLKL->Necroptosis Pore formation Necrosome->MLKL This compound This compound This compound->RIPK1 This compound->RIPK3

Caption: Necroptosis pathway initiated by TNF-α, highlighting the inhibitory action of this compound on RIPK1 and RIPK3.

Experimental Workflow: Co-Immunoprecipitation

The diagram below outlines the key steps in a co-immunoprecipitation experiment to validate the inhibitory effect of this compound on the RIPK1-RIPK3 interaction.

CoIP_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound and Necroptosis Induction Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Immunoprecipitation 4. Immunoprecipitation with anti-RIPK1 Ab Lysis->Immunoprecipitation Washing 5. Washing Beads Immunoprecipitation->Washing Elution 6. Elution of Protein Complexes Washing->Elution Analysis 7. SDS-PAGE and Western Blot (Probe for RIPK1 and RIPK3) Elution->Analysis

References

On-Target Engagement of GSK2593074A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended target within a cellular environment is a critical step in preclinical development. This guide provides a comparative analysis of GSK2593074A, a potent dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, with other known RIPK1 inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows.

This compound has emerged as a valuable tool compound for studying the roles of RIPK1 and RIPK3 in necroptosis and inflammation.[1][2] Its on-target engagement has been demonstrated through various cellular assays, primarily by assessing its ability to inhibit necroptosis, a form of programmed cell death critically dependent on RIPK1 and RIPK3 kinase activities.

Comparative Analysis of RIPK1 Inhibitors

To provide a clear perspective on the performance of this compound, the following table summarizes its cellular potency and binding affinity alongside other well-characterized RIPK1 inhibitors.

CompoundTarget(s)Cellular Potency (Necroptosis Inhibition IC50)On-Target Engagement Evidence
This compound RIPK1, RIPK3 ~3 nM (in multiple cell lines including HT-29, L929, MOVAS)[2]Competitive binding assay (Kd = 12 nM for RIPK1)[3], Inhibition of RIPK1 autophosphorylation[3]
Necrostatin-1 (Nec-1)RIPK1490 nM (in 293T cells)[4]Inhibition of RIPK1 autophosphorylation[4]
GSK'872RIPK3>1000-fold selectivity for RIPK3 over 291 other kinases[1]Does not inhibit RIPK1 activity[1]
RIPA-56RIPK1EC50 = 27 nM (in L929 cells)[5]Direct binding to RIPK1 confirmed by biochemical studies and molecular docking[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

Protocol 1: Necroptosis Inhibition Assay in HT-29 Cells

This assay assesses the ability of a compound to protect cells from induced necroptosis.

Materials:

  • HT-29 human colon adenocarcinoma cells (ATCC HTB-38)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound or other inhibitors for 1-2 hours.

  • Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).[6]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Protocol 2: Target Engagement Assessment for RIPK1 (TEAR1) Assay

This antibody-based immunoassay provides a direct measure of compound binding to RIPK1 in cells.[7]

Materials:

  • HT-29 cells or other relevant cell lines

  • This compound or other test compounds

  • Lysis buffer

  • Primary antibodies: TOTAL-RIPK1 and FREE-RIPK1 (specific antibodies that recognize total RIPK1 and RIPK1 not bound by an inhibitor, respectively)

  • Secondary antibodies conjugated to a detectable label (e.g., HRP)

  • ELISA plates or Western blot equipment

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Immunoassay:

    • ELISA format: Coat ELISA plates with a capture antibody. Add cell lysates and then the detection antibodies (TOTAL-RIPK1 and FREE-RIPK1). The amount of bound detection antibody is quantified using a substrate that produces a colorimetric or chemiluminescent signal.

    • Western Blot format: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with TOTAL-RIPK1 and FREE-RIPK1 antibodies.

  • Data Analysis: The percentage of target engagement is calculated by the reduction in the FREE-RIPK1 signal relative to the TOTAL-RIPK1 signal.[7]

Protocol 3: RIPK1 Autophosphorylation Assay

This assay measures the inhibition of RIPK1's kinase activity by assessing its autophosphorylation status.

Materials:

  • Cell line overexpressing tagged RIPK1 (e.g., HA-RIPK1) or endogenous RIPK1

  • This compound or other test compounds

  • Stimulus to induce RIPK1 activation (e.g., TNF-α + z-VAD-FMK)

  • Lysis buffer with phosphatase inhibitors

  • Antibodies: anti-phospho-RIPK1 (Ser166), anti-total-RIPK1, and appropriate secondary antibodies

  • Western blot equipment

Procedure:

  • Cell Treatment: Pre-treat cells with the test compound before stimulating with an agent that induces RIPK1 activation.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-RIPK1 (Ser166) and anti-total-RIPK1 antibodies.[8][9]

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated RIPK1 to total RIPK1. A decrease in this ratio indicates inhibition of RIPK1 kinase activity.

Visualizing Cellular Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the RIPK1 signaling pathway and the experimental workflow for confirming on-target engagement.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol cluster_complexI Complex I cluster_complexII Complex II / Necrosome TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ub RIPK3 RIPK3 RIPK1->RIPK3 P NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB MLKL MLKL RIPK3->MLKL P Necroptosis Necroptosis MLKL->Necroptosis Casp8 Caspase-8 Casp8->RIPK1 Apoptosis Apoptosis Casp8->Apoptosis TNF TNFα TNF->TNFR This compound This compound This compound->RIPK1 This compound->RIPK3

Caption: RIPK1 signaling pathway and points of inhibition by this compound.

Target_Engagement_Workflow cluster_cell_based Cell-Based Assays cluster_readout Confirmation of On-Target Engagement cluster_analysis Data Analysis A 1. Cell Culture (e.g., HT-29) B 2. Compound Treatment (this compound or Alternative) A->B C 3. Induce Cellular Process (e.g., Necroptosis) B->C D 4a. Functional Readout (Necroptosis Inhibition Assay) C->D E 4b. Direct Binding Readout (TEAR1 Assay) C->E F 4c. Target Activity Readout (RIPK1 Autophosphorylation Assay) C->F G 5. Quantify Results (IC50, % Engagement, p-RIPK1 levels) D->G E->G F->G H 6. Compare Performance of Different Compounds G->H

Caption: Experimental workflow for confirming on-target engagement of RIPK1 inhibitors.

Conclusion

The data and protocols presented in this guide demonstrate that this compound is a highly potent dual inhibitor of RIPK1 and RIPK3. Its on-target engagement in cells is confirmed through robust functional assays that measure the inhibition of necroptosis, as well as by direct binding and target activity assays. When compared to other RIPK1 inhibitors, this compound exhibits superior potency in cellular models of necroptosis. The provided experimental details and visual aids offer a comprehensive resource for researchers seeking to investigate RIPK1-mediated signaling pathways and to evaluate the efficacy of novel inhibitors in this class.

References

A Researcher's Guide to Necroptosis Inhibition: Comparing GSK2593074A and Other Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of necroptosis, the choice of a chemical probe is critical. This guide provides an objective comparison of GSK2593074A, a dual RIPK1/RIPK3 inhibitor, with other widely used necroptosis inhibitors. By presenting available experimental data, detailed protocols, and visual aids, this guide aims to facilitate the selection of the most appropriate tool for your specific research needs.

Necroptosis is a form of regulated cell death that plays a pivotal role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1][2] The core of the necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[1][2][3] Chemical probes that selectively target these kinases are invaluable tools for dissecting the molecular mechanisms of necroptosis and for exploring its therapeutic potential.

Mechanism of Action: Targeting the Core of the Necroptosis Pathway

This compound (also known as GSK'074) is a potent necroptosis inhibitor that uniquely targets both RIPK1 and RIPK3.[4][5] This dual-targeting mechanism distinguishes it from many other necroptosis inhibitors that are typically selective for either RIPK1 or RIPK3.

Below is a diagram illustrating the necroptosis signaling pathway and the points of intervention for this compound and its alternatives.

Necroptosis Signaling Pathway Necroptosis Signaling Pathway and Inhibitor Targets cluster_0 Upstream Signals cluster_1 Necrosome Formation cluster_2 Execution cluster_inhibitors Inhibitors TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binding RIPK1 RIPK1 TNFR1->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_oligomerization MLKL Oligomerization & Translocation MLKL->MLKL_oligomerization Pore_Formation Pore Formation MLKL_oligomerization->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis This compound This compound This compound->RIPK1 Dual Inhibition This compound->RIPK3 Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 Necrostatin-1s Necrostatin-1s Necrostatin-1s->RIPK1 RIPA-56 RIPA-56 RIPA-56->RIPK1 GSK'872 GSK'872 GSK'872->RIPK3

Caption: Necroptosis pathway and inhibitor targets.

Comparative Performance Data: A Look at Potency and Selectivity

The efficacy of a chemical probe is determined by its potency in inhibiting its target and its selectivity over other cellular components. The following tables summarize the available quantitative data for this compound and its key alternatives. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: In Vitro Potency of Necroptosis Inhibitors

CompoundTarget(s)Cell-Based IC50/EC50Biochemical IC50Cell Line(s)Reference(s)
This compound RIPK1 & RIPK3~3 nM-MOVAS, L929, BMDM, HT-29[4]
Necrostatin-1 RIPK1494 nM182 nMFADD-deficient Jurkat[6]
Necrostatin-1s RIPK150 nM210 nMFADD-deficient Jurkat[3][5]
RIPA-56 RIPK127 nM (murine), 28 nM (human)13 nML929, HT-29[5][7]
GSK'872 RIPK3-1.3 nM-[1][8][9][10]

Table 2: Selectivity Profile of Necroptosis Inhibitors

CompoundSelectivity InformationReference(s)
This compound High affinity for both RIPK1 and RIPK3. A KINOMEscan™ against 468 kinases showed high selectivity.
Necrostatin-1 Known to have off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).[5][11]
Necrostatin-1s More selective for RIPK1 than Necrostatin-1; does not inhibit IDO. Showed high selectivity in a screen of 485 kinases.[3][5][11]
RIPA-56 Highly selective for RIPK1 over other kinases. No inhibition of RIPK3 at 10 µM.[5][7]
GSK'872 Exhibits >1000-fold selectivity for RIPK3 over a panel of 300 other kinases, including RIPK1.[1][8][9]

In Vivo Efficacy: Performance in Disease Models

The ultimate test of a chemical probe's utility is its efficacy in in vivo models. The following table summarizes some of the reported in vivo applications of this compound and its alternatives.

Table 3: In Vivo Applications of Necroptosis Inhibitors

CompoundAnimal ModelDisease/ConditionKey FindingsReference(s)
This compound MouseAbdominal Aortic AneurysmAttenuated aneurysm progression.[4][8]
Necrostatin-1 MouseIschemic StrokeReduced ischemic brain injury.
Necrostatin-1s MouseSystemic Inflammatory Response Syndrome (SIRS)Protected against TNF-induced mortality without the paradoxical toxicity seen with Nec-1 at low doses.[11]
RIPA-56 MouseSystemic Inflammatory Response Syndrome (SIRS)Reduced TNFα-induced mortality and multi-organ damage.[7]
GSK'872 RatSubarachnoid HemorrhageAttenuated brain edema and improved neurological function.[12]
GSK'872 MouseParkinson's DiseaseRescued motor impairment and inhibited dopaminergic cell death.[13]

Experimental Protocols: A Guide to Practical Application

Reproducible and reliable experimental design is paramount in necroptosis research. Below are detailed protocols for a common in vitro necroptosis assay and a general workflow for evaluating necroptosis inhibitors.

Protocol 1: TNF-α-induced Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29, a widely used model for studying this cell death pathway.

Materials:

  • HT-29 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human TNF-α

  • SMAC mimetic (e.g., Birinapant or LCL161)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • Necroptosis inhibitor to be tested (e.g., this compound)

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or Propidium Iodide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the necroptosis inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Necroptosis Induction: Add a cocktail of human TNF-α (20 ng/mL), a SMAC mimetic (e.g., 100 nM Birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) to the wells.[14][15]

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a preferred method. For example, using a luminescent assay like CellTiter-Glo® or by staining with Propidium Iodide and analyzing with a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of the inhibitor.

Experimental Workflow for Evaluating Necroptosis Inhibitors

The following diagram outlines a typical workflow for the characterization of a novel necroptosis inhibitor.

Experimental Workflow Workflow for Evaluating Necroptosis Inhibitors Start Start In_Vitro_Screening In Vitro Screening (e.g., Cell-based Necroptosis Assay) Start->In_Vitro_Screening Potency_Determination Potency Determination (IC50/EC50) In_Vitro_Screening->Potency_Determination Selectivity_Profiling Selectivity Profiling (Kinome Scan) Potency_Determination->Selectivity_Profiling Mechanism_Validation Mechanism of Action Validation (Western Blot for pRIPK1, pRIPK3, pMLKL) Selectivity_Profiling->Mechanism_Validation In_Vivo_Efficacy In Vivo Efficacy Testing (Relevant Disease Models) Mechanism_Validation->In_Vivo_Efficacy Toxicity_Assessment Toxicity and PK/PD Studies In_Vivo_Efficacy->Toxicity_Assessment End End Toxicity_Assessment->End

Caption: A typical experimental workflow.

Summary and Recommendations

The selection of a chemical probe for necroptosis research should be guided by the specific experimental goals.

  • This compound stands out as a potent, dual inhibitor of RIPK1 and RIPK3. Its high potency and dual-targeting mechanism make it a valuable tool for studies where simultaneous inhibition of both kinases is desired.

  • Necrostatin-1 is a widely used and well-characterized RIPK1 inhibitor. However, its off-target effects, particularly on IDO, should be considered when interpreting results.

  • Necrostatin-1s offers a more selective alternative to Necrostatin-1 for targeting RIPK1, as it lacks the IDO inhibitory activity. Its improved metabolic stability also makes it a better choice for in vivo studies.

  • RIPA-56 is another highly potent and selective RIPK1 inhibitor with good metabolic stability, making it a strong candidate for both in vitro and in vivo applications.

  • GSK'872 is a highly potent and selective RIPK3 inhibitor. It is an excellent tool for specifically interrogating the role of RIPK3 in necroptosis and for studies where RIPK1-independent necroptosis pathways are being investigated.

Disclaimer: The information provided in this guide is based on publicly available research data. Researchers should always consult the original publications and perform their own validation experiments to ensure the suitability of a chemical probe for their specific application.

References

Safety Operating Guide

Essential Safety and Logistical Information for GSK2593074A

Author: BenchChem Technical Support Team. Date: November 2025

GSK2593074A is a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, key regulators of the necroptosis signaling pathway.[1][2][3] As a critical tool in research and drug development, particularly in studies related to inflammatory diseases and cell death, its proper handling and disposal are paramount to ensure laboratory safety and experimental integrity.

Safe Handling and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE): Researchers should always wear appropriate PPE to minimize exposure.[4] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.[4]

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling the powder form outside of a containment unit (e.g., chemical fume hood or biological safety cabinet), a properly fitted N95 respirator or higher is recommended to prevent inhalation.[5]

Engineering Controls: To further minimize exposure risk, it is recommended to handle the solid form of this compound in a ventilated enclosure, such as a chemical fume hood.

Storage and Stability

Proper storage is crucial to maintain the stability and efficacy of this compound.

Storage ConditionDuration
Powder
-20°C3 years
4°C2 years
In Solvent (e.g., DMSO)
-80°C6 months to 2 years
-20°C1 month to 1 year

Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6] For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

Solubility Data

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro and in vivo studies.[6]

SolventSolubility
DMSO ≥ 41.67 mg/mL (89.50 mM)
In Vivo Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)~2 mg/mL (4.3 mM)

Sonication may be required to fully dissolve the compound.[6]

Experimental Protocols and Data

In Vitro Inhibition of Necroptosis

This compound has been shown to be a potent inhibitor of necroptosis in various cell lines.

Experimental Workflow:

cell_culture Cell Culture (e.g., MOVAS, L929) treatment Treatment with Necroptosis Inducers (e.g., TNFα + zVAD) cell_culture->treatment gsk_treatment Co-treatment with This compound (various concentrations) treatment->gsk_treatment incubation Incubation gsk_treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis

In Vitro Necroptosis Inhibition Workflow.

Key Findings:

Cell LineIC50
Mouse Aortic Smooth Muscle Cells (MOVAS)~3 nM
Mouse Fibroblasts (L929)~3 nM
Bone Marrow-Derived Macrophages (BMDM)~3 nM
Human Colon Epithelial Cells (HT29)~3 nM

These results demonstrate the potent and consistent inhibitory activity of this compound across different cell types.[1][3]

In Vivo Efficacy in a Mouse Model of Abdominal Aortic Aneurysm (AAA)

This compound has demonstrated efficacy in reducing the progression of abdominal aortic aneurysms in a mouse model.

Treatment GroupDosageChange in Aortic Diameter (from baseline)
DMSO (Control)N/A157.2% ± 32.0%
This compound4.65 mg/kg/day83.2% ± 13.1%

Mice were treated daily via intraperitoneal injection starting 7 days after aneurysm induction.[7]

Mechanism of Action: Necroptosis Signaling Pathway

This compound functions by inhibiting the kinase activity of both RIPK1 and RIPK3, which are central to the necroptosis pathway.[1][3] This pathway is a form of programmed cell death that is typically activated when apoptosis is inhibited.

cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_execution Execution TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome Pore_Formation Pore Formation & Membrane Rupture MLKL->Pore_Formation This compound This compound This compound->RIPK1 Inhibition This compound->RIPK3 Inhibition

This compound Inhibition of the Necroptosis Pathway.

Spill and Disposal Procedures

Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

For a small powder spill:

  • Alert others in the immediate area.

  • Wear appropriate PPE , including a respirator, gloves, and eye protection.

  • Gently cover the spill with absorbent paper to avoid raising dust.

  • Wet the absorbent paper with a suitable solvent (e.g., water or ethanol) to dampen the powder.

  • Carefully wipe up the spill , working from the outside in.

  • Place all contaminated materials into a sealed bag for hazardous waste disposal.

  • Clean the spill area thoroughly with soap and water.

For a liquid spill (e.g., in DMSO):

  • Alert others and ensure the area is well-ventilated.

  • Wear appropriate PPE.

  • Contain the spill using absorbent materials (e.g., spill pads or vermiculite).

  • Collect the absorbed material and place it in a sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal

All waste contaminated with this compound, including empty containers, unused solutions, and cleanup materials, must be treated as hazardous chemical waste.

Disposal Plan:

  • Segregate Waste: Collect all this compound waste in a designated, clearly labeled, and sealed container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should include the chemical name (this compound) and any solvents used (e.g., DMSO).

  • Consult Regulations: Disposal procedures must comply with all local, state, and federal regulations.[8][9]

  • Contact EHS: Contact your institution's EHS or equivalent department to arrange for the pickup and proper disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

References

Safeguarding Your Research: A Comprehensive Guide to Handling GSK2593074A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of GSK2593074A, a potent necroptosis inhibitor. By adhering to these procedural steps, you can minimize risks and maintain a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, categorized by the area of protection. Always ensure that your PPE meets established safety standards, such as those from ANSI (American National Standards Institute) or NIOSH (National Institute for Occupational Safety and Health).[1]

Area of Protection Required PPE Specifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Eyewear must be ANSI Z87.1 compliant. A face shield should be worn in conjunction with safety glasses or goggles, not as a standalone protective measure.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves.[2] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection A fully buttoned lab coat.A lab coat should be worn to protect skin and personal clothing from potential splashes and spills.[3] Consider a flame-resistant lab coat if working with flammable solvents.
Respiratory Protection Required when working with the powdered form or when there is a potential for aerosolization.A NIOSH-approved respirator may be necessary. The specific type of respirator should be determined by a thorough hazard assessment of the experimental procedure.
Foot Protection Closed-toe shoes.Shoes should fully cover the feet to protect against spills and falling objects.[3]

Operational Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for the safe handling and disposal of this compound, from preparation to waste management. Adhering to this workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a Ventilated Enclosure prep_ppe->weigh Proceed once fully equipped dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment in a Designated Area dissolve->experiment Transfer solution carefully spill_kit Ensure Spill Kit is Accessible experiment->spill_kit Proximity is key decontaminate Decontaminate Work Surfaces experiment->decontaminate Upon completion waste_collection Collect Waste in a Labeled, Sealed Container decontaminate->waste_collection dispose Dispose of as Hazardous Chemical Waste waste_collection->dispose Follow institutional guidelines

Safe Handling and Disposal Workflow for this compound

Detailed Experimental Protocol for Safe Handling

This protocol provides a step-by-step guide for the safe handling of this compound during a typical experimental procedure.

1. Preparation and Planning:

  • Before beginning any work, conduct a thorough risk assessment for your specific experiment.

  • Ensure that all necessary PPE is available and in good condition.

  • Verify that a chemical spill kit is readily accessible.

  • Familiarize yourself with the location and operation of safety equipment, including safety showers and eyewash stations.

2. Handling the Solid Compound:

  • When weighing the powdered form of this compound, perform this task within a chemical fume hood or other ventilated enclosure to minimize the risk of inhalation.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust.

3. Solution Preparation:

  • This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO).[3][4]

  • Add the solvent to the weighed compound slowly and carefully to avoid splashing.

  • If necessary, sonication can be used to aid dissolution.[3]

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

4. Experimental Procedures:

  • Conduct all experimental work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the solution. If contact occurs, immediately follow the first aid procedures outlined in the Safety Data Sheet.

  • Keep containers of this compound sealed when not in use.

5. Spill Response:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, contain the spill using absorbent materials from the chemical spill kit.

  • Clean the affected area thoroughly.

  • Dispose of all contaminated materials as hazardous waste.

6. Waste Disposal:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and leak-proof container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

By integrating these safety and logistical protocols into your laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.